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Core Science & Biosynthesis

Foundational

1-Cyano-2-ethylcyclopropane-1-carboxylic acid: A Strategic Building Block in Modern Medicinal Chemistry

Executive Summary In contemporary drug discovery, the architectural rigidity of small-molecule therapeutics is paramount for achieving high target affinity and metabolic resilience. 1-Cyano-2-ethylcyclopropane-1-carboxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the architectural rigidity of small-molecule therapeutics is paramount for achieving high target affinity and metabolic resilience. 1-Cyano-2-ethylcyclopropane-1-carboxylic acid (CAS: 1564881-99-7)[1] has emerged as a highly versatile, bifunctional building block. By combining the conformational restriction of a cyclopropane ring with the distinct electronic and hydrogen-bonding properties of a cyano group, this scaffold allows medicinal chemists to precisely control the vector trajectory of pharmacophores while shielding vulnerable sites from enzymatic degradation.

This whitepaper provides an in-depth technical analysis of this building block, detailing its physicochemical profile, mechanistic rationale in drug design, and a self-validating synthetic methodology designed for high-fidelity integration into drug discovery pipelines.

Physicochemical Profiling

Understanding the baseline metrics of a building block is critical for predicting its behavior in subsequent coupling reactions and its ultimate impact on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a lead compound.

PropertyValueRationale / Impact
Chemical Name 1-Cyano-2-ethylcyclopropane-1-carboxylic acidStandard IUPAC nomenclature.
CAS Number 1564881-99-7[1]Unique identifier for procurement and registry[1].
Molecular Formula C₇H₉NO₂[1]Low molecular weight (139.15 g/mol ) ensures high ligand efficiency[1].
Structural Features Geminal cyano/carboxyl substitutionBlocks α-carbon oxidation; tunes pKa of the carboxylic acid.
Stereocenters 2 (C1, C2)Exists as cis/trans diastereomers; requires chiral resolution for pure enantiomers.
H-Bond Donors 1 (Carboxylic acid)Utilized primarily as a coupling handle (e.g., amide bond formation).
H-Bond Acceptors 3 (Cyano nitrogen, Carboxyl oxygens)Cyano group serves as a potent, directional H-bond acceptor in target pockets.

Mechanistic Rationale in Drug Design

The selection of 1-cyano-2-ethylcyclopropane-1-carboxylic acid over linear aliphatic chains is driven by three core mechanistic pillars:

A. Conformational Restriction and Entropic Optimization

Linear alkyl chains suffer from high conformational flexibility, leading to a significant entropic penalty upon binding to a target protein. Cyclopropanes lock the adjacent functional groups into a rigid, predictable trajectory. As demonstrated in comprehensive reviews of cyclopropanes in drug discovery (), this rigidity favorably alters both the potency and physicochemical properties of lead structures[2]. The ethyl group at the C2 position provides a lipophilic vector that can be precisely angled to probe hydrophobic sub-pockets.

B. Metabolic Shielding

The geminal disubstitution at the C1 position (bearing both the cyano and carboxyl groups) acts as a steric and electronic shield. Gem-dialkyl and substituted cyclopropanes—such as those found in the COVID-19 antiviral nirmatrelvir—are critical for filling hydrophobic pockets while preventing cytochrome P450-mediated oxidation at the otherwise vulnerable α-carbon[3]. Furthermore, the incorporation of a cyano group has been empirically shown to improve the overall metabolic stability of compounds in vivo[4][5].

C. The Cyano Group as a Directional Pharmacophore

The cyano group is not merely an electron-withdrawing moiety; it is a potent, highly directional hydrogen-bond acceptor ()[6]. In the context of kinase and protease inhibitors, the nitrogen atom of the cyano group frequently forms critical hydrogen bonds with side-chain amino groups of catalytic lysines or backbone amides within hinge regions[7]. Additionally, its strong electron-withdrawing nature lowers the pKa of the adjacent carboxylic acid, increasing its reactivity during subsequent amide coupling steps.

Synthetic Methodology & Self-Validating Protocol

To synthesize this building block with high fidelity, we employ a base-mediated dialkylation followed by a controlled saponification.

SyntheticWorkflow A Ethyl Cyanoacetate + 1,2-Dibromobutane B Base-Mediated Dialkylation (K2CO3 / DMF) A->B SN2 x 2 C 1-Cyano-2-ethylcyclopropane- 1-carboxylate B->C Cyclization D Saponification (LiOH / THF-H2O) C->D Hydrolysis E 1-Cyano-2-ethylcyclopropane- 1-carboxylic acid D->E Acidification

Figure 1: Stepwise synthetic workflow for 1-Cyano-2-ethylcyclopropane-1-carboxylic acid.

Step 1: Base-Mediated Cyclopropanation

Protocol:

  • Dissolve ethyl cyanoacetate (1.0 eq) and 1,2-dibromobutane (1.1 eq) in anhydrous DMF.

  • Add anhydrous K₂CO₃ (2.5 eq) portion-wise at 0 °C.

  • Warm to 60 °C and stir for 12 hours.

Causality & Expertise: K₂CO₃ in DMF provides the optimal pKa balance. A stronger base (e.g., NaH) triggers rapid, uncontrolled deprotonation, promoting intermolecular Claisen-type condensations of the ethyl cyanoacetate. DMF accelerates the Sₙ2 displacement of the sterically hindered secondary bromide in 1,2-dibromobutane.

Self-Validation Checkpoint 1: Before quenching, remove a 50 µL aliquot, dilute in EtOAc, wash with water, and analyze via LC-MS. The reaction is validated to proceed only when the mass corresponding to the mono-alkylated intermediate (m/z [M+H]⁺) is ≤ 5% relative to the cyclized product. If the intermediate persists, the cyclization has stalled; add 0.2 eq K₂CO₃ and elevate the temperature to 70 °C for 2 hours.

Step 2: Controlled Saponification

Protocol:

  • Isolate the intermediate ester and dissolve in a 3:1:1 mixture of THF/MeOH/H₂O.

  • Add LiOH·H₂O (1.5 eq) and stir at ambient temperature for 4 hours.

  • Acidify with 1M HCl to pH 2, and extract with EtOAc.

Causality & Expertise: Hydrolysis utilizes LiOH rather than NaOH or KOH. The lithium cation coordinates with both the cyano group and the ester carbonyl, directing the hydroxide attack while preventing the over-hydrolysis (hydration) of the nitrile to a primary amide—a common and detrimental side reaction under harsh basic conditions.

Self-Validation Checkpoint 2: Monitor the hydrolysis via TLC (10% MeOH in DCM). The reaction is validated when the UV-active ester spot completely disappears. To ensure the cyano group has not been hydrated, run an FT-IR spectrum of the crude extracted product; a sharp, distinct peak at ~2240 cm⁻¹ must remain, confirming nitrile integrity.

Integration into Drug Discovery Workflows

Once synthesized and validated, the carboxylic acid serves as a premium substrate for amide coupling to target amine scaffolds (e.g., kinase hinge-binding cores or protease warheads).

DrugDiscovery cluster_0 Building Block Integration N1 1-Cyano-2-ethylcyclopropane- 1-carboxylic acid N2 Amide Coupling (HATU, DIPEA) N1->N2 N4 Lead Compound (Conformationally Restricted) N2->N4 N3 Target Amine Scaffold (e.g., Kinase Core) N3->N2 N5 In Vitro Screening (Target Affinity) N4->N5 N6 ADME Profiling (Metabolic Stability) N5->N6

Figure 2: Integration of the cyclopropane building block into a drug discovery pipeline.

Coupling Considerations: Because the C1 position is a sterically hindered, fully substituted quaternary center, standard coupling agents (like EDC/HOBt) often result in poor yields or promote epimerization. It is highly recommended to use HATU with DIPEA in DMF. The uronium-based HATU generates a highly reactive 7-aza-OBt ester intermediate that overcomes the steric bulk of the gem-disubstituted cyclopropane, ensuring rapid and complete amide bond formation.

References

  • Uyeda et al., 2023 Title: Nickel-Catalyzed Enantioselective Cyclopropanation of Electron-Deficient Alkenes Source: Angewandte Chemie International Edition URL:[Link]

  • Ahunovych et al., 2023 Title: General and Scalable Approach to Trifluoromethyl-Substituted Cyclopropanes Source: The Journal of Organic Chemistry URL:[Link]

  • Hommelsheim et al., 2023 Title: Catalytic Olefin Cyclopropanation with In Situ-Generated Dialkyl Diazomethanes via Co(II)-Based Metalloradical Catalysis Source: ACS Catalysis URL:[Link]

  • Van der Veken et al., 2000 Title: Hydrogen-bond acceptor properties of nitriles: A combined crystallographic and ab initio theoretical investigation Source: Journal of Physical Organic Chemistry URL:[Link]

  • Guo et al., 2018 Title: Discovery of 3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide: A Potent, Selective, and Orally Bioavailable Retinoic Acid Receptor-Related Orphan Receptor C2 Inverse Agonist Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Miyazaki et al., 2019 Title: Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity Source: ACS Medicinal Chemistry Letters (via PMC) URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Discovery and History of Cyanocyclopropane Compounds

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The cyclopropane ring, a motif of fundamental importance in organic chemistry, confers unique stereoelectronic properties upon molecules,...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane ring, a motif of fundamental importance in organic chemistry, confers unique stereoelectronic properties upon molecules, making it a highly sought-after component in medicinal chemistry and materials science. When functionalized with a cyano group, the resulting cyanocyclopropane structure exhibits a fascinating interplay of ring strain and electronic effects, leading to versatile reactivity and significant biological potential. This technical guide provides a comprehensive exploration of the discovery and historical development of cyanocyclopropane compounds. It traces the journey from the initial synthesis of the parent carbocycle to the evolution of sophisticated synthetic methodologies for its cyano-functionalized derivatives. We will delve into the mechanistic principles that govern their formation, their unique physicochemical properties, and their expanding role as key building blocks in the synthesis of pharmaceuticals and other high-value molecules.

The Genesis: From a Simple Ring to a Functionalized Scaffold

The story of cyanocyclopropanes is intrinsically linked to the discovery of their parent carbocycle. In 1882, the Austrian chemist August Freund first synthesized cyclopropane, a feat that challenged the prevailing theories of chemical bonding and ring strain.[1] However, it would be several decades before the functionalized variant, cyclopropyl cyanide (also known as cyclopropanecarbonitrile), was prepared. The first laboratory-scale synthesis was reported in the 1950s, typically involving the intramolecular cyclization of γ-chlorobutyronitrile using a strong base like sodamide in liquid ammonia.[2] This foundational reaction established a key principle for forming the strained three-membered ring: an intramolecular nucleophilic substitution.

The industrial synthesis of cyclopropanecarbonitrile builds upon this principle, commonly employing the base-induced cyclization of 4-chlorobutyronitrile.[2] This method remains a cornerstone for the production of the simplest cyanocyclopropane, a clear, colorless liquid that serves as a vital starting material for a multitude of more complex derivatives.[2][3]

Physicochemical Properties of Cyclopropanecarbonitrile

The parent compound of this class exhibits distinct physical and chemical properties stemming from its unique structure. The strained three-membered ring adjacent to the electron-withdrawing nitrile group predisposes the molecule to specific reaction pathways.[2]

PropertyValueReference
Molecular Formula C₄H₅N[2]
Molar Mass 67.09 g/mol [2]
Appearance Colorless to faintly yellow liquid[2][3]
Boiling Point 135 °C[2][3]
Density 0.911 g/mL at 25 °C[2]
CAS Number 5500-21-0[2]

The structure of cyclopropyl cyanide was rigorously established through various spectroscopic methods, including early microwave spectroscopy studies in 1958, which provided precise bond lengths and angles, confirming the unique electronic nature of the cyclopropyl ring.[3][4]

Evolution of Synthetic Methodologies: A Chemist's Expanding Toolkit

The initial methods for creating cyanocyclopropanes, while effective, set the stage for a long and fruitful period of methodological innovation. The drive for greater efficiency, stereochemical control, and broader substrate scope has led to a diverse array of synthetic strategies.

2.1. Classical Cyclopropanation Reactions

Traditional approaches to building the cyclopropane ring have been successfully adapted for the synthesis of cyano-substituted variants. These methods are foundational in organic chemistry and rely on the reaction of an alkene with a carbene or carbene equivalent.

  • Simmons-Smith Reaction: This venerable method involves the reaction of an alkene with a carbenoid, typically generated from diiodomethane and a zinc-copper couple. It is a reliable technique for converting α,β-unsaturated nitriles into the corresponding cyanocyclopropanes.[5][6]

  • Corey-Chaykovsky Reaction: This reaction utilizes sulfur ylides to transfer a methylene group to an electron-deficient alkene, such as an α,β-unsaturated nitrile, to form the cyclopropane ring.[5]

  • Diazo Compound Chemistry: The metal-catalyzed reaction of diazo compounds (like ethyl diazoacetate) with alkenes is a powerful tool for cyclopropanation.[5][6] For instance, rhodium acetate-catalyzed cyclopropanation of 2-bromopropene with ethyl diazoacetate is a key step in a multi-step synthesis of 1-cyano-2-methylenecyclopropane.[7]

2.2. The Rise of Donor-Acceptor (D-A) Cyclopropanes

A significant conceptual advance in cyclopropane chemistry was the development of "Donor-Acceptor" (D-A) cyclopropanes. In these systems, the three-membered ring is substituted with both an electron-donating group (D) and an electron-withdrawing group (A).[8] The cyano group is an excellent electron acceptor. This "push-pull" electronic arrangement dramatically alters the ring's reactivity.[8]

The synergistic effect of the donor and acceptor groups polarizes and weakens the bond between the substituted carbons, facilitating selective ring-opening reactions under mild conditions.[8] This property makes D-A cyanocyclopropanes exceptionally versatile synthetic intermediates, formally acting as 1,3-zwitterionic synthons for use in cycloadditions and reactions with a wide range of nucleophiles and electrophiles.[8]

Donor_Acceptor_Cyclopropane cluster_0 Donor-Acceptor (D-A) Cyclopropane cluster_1 Reactivity C1 C C2 C C1->C2 D Donor (D) (e.g., OR, Aryl) C1->D 'Push' C3 C C2->C3 A Acceptor (A) (e.g., CN, CO2R) C2->A 'Pull' Zwitterion Polarized C1-C2 Bond (Weakened) C2->Zwitterion Synergistic Effect C3->C1 RingOpening Facile Ring Opening Zwitterion->RingOpening Leads to

Caption: The "push-pull" mechanism in Donor-Acceptor (D-A) cyanocyclopropanes.

2.3. Modern Catalytic and Stereoselective Methods

Recent years have witnessed a surge in the development of sophisticated catalytic systems that offer unprecedented control over the synthesis of cyanocyclopropanes.

  • Transition Metal Catalysis: Cobalt- and copper-catalyzed cyclopropanations have proven effective for generating cyanocyclopropane scaffolds on a large scale.[9] These methods often provide access to diastereomeric mixtures that can be readily separated.[9]

  • Stereodivergent and Enantiospecific Synthesis: Fine-tuning reaction parameters has enabled stereodivergent access to different diastereomers of cyanocyclopropanes from a single starting material. For example, a one-pot ring contraction of oxime esters, triggered by a strong base, allows for an axial-to-point chirality transfer with excellent enantiospecificity (up to 98% es).[10] This strategy was successfully applied in the formal synthesis of the drug Tasimelteon.[10]

  • Photocatalysis: A cutting-edge development is the use of photocatalytic strategies that allow a mixture of E/Z-isomeric olefins to be converted into a single isomer of the cyclopropane product in a stereoconvergent reaction, enhancing efficiency and simplifying starting material requirements.[10]

The Role of Cyanocyclopropanes in Drug Discovery and Development

The unique physicochemical properties of the cyclopropane ring make it a "privileged" scaffold in medicinal chemistry.[11] Its incorporation into a drug candidate can profoundly and beneficially alter its pharmacological profile. The cyclopropyl group acts as a rigid, lipophilic spacer that can improve metabolic stability, enhance potency, and fine-tune solubility and cell permeability.[11][12][13][14]

The cyano group itself is a versatile functional handle. It can act as a hydrogen bond acceptor, participate in dipole-dipole interactions, or serve as a synthetic precursor to other important functional groups like carboxylic acids or amines.[2]

Key Advantages of Incorporating Cyclopropane Moieties:

  • Enhanced Potency: The rigid structure can lock the molecule into a bioactive conformation, increasing its binding affinity for a target receptor or enzyme.[11][12]

  • Improved Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in typical alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[14]

  • Reduced Off-Target Effects: The constrained conformation can improve selectivity for the intended biological target.[13]

  • Modulation of Physicochemical Properties: The cyclopropyl group can be used to optimize properties like solubility and membrane permeability.[11][12]

These advantages are exemplified by a growing list of FDA-approved drugs and clinical candidates that feature a cyclopropane ring, many of which are derived from cyanocyclopropane precursors.[11][12] Notable examples include the antiviral Grazoprevir, the insomnia treatment Lemborexant, and the antibacterial Pazufloxacin.[2][11]

Table of Bioactive Compounds and Precursors
Compound/PrecursorTherapeutic AreaRole of CyanocyclopropaneReference
Tasimelteon Non-24-hour sleep–wake disorderA formal synthesis utilizes a stereodivergent cyanocyclopropane synthesis.[5][10]
Pazufloxacin Fluoroquinolone AntibioticCyclopropyl cyanide is a key precursor in its manufacture.[2]
Prasugrel Antiplatelet AgentThe cyclopropane moiety is introduced via precursors derived from cyanocyclopropane chemistry.[2]
Various Amide Derivatives Antimicrobial / AntifungalAmide derivatives containing cyclopropane show activity against S. aureus and C. albicans.[13]
Representative Experimental Protocol

To provide a practical context, this section details a foundational method for the synthesis of the parent compound, cyclopropanecarbonitrile.

Synthesis of Cyclopropanecarbonitrile via Intramolecular Cyclization

Objective: To prepare cyclopropanecarbonitrile from 4-chlorobutyronitrile via a base-induced intramolecular cyclization.

Reaction Scheme: Cl-(CH₂)₃-CN + Base → (CH₂)₂CH-CN + Base·HCl

Materials:

  • 4-chlorobutyronitrile

  • Sodium amide (NaNH₂) or Sodium hydroxide (NaOH)

  • Anhydrous solvent (e.g., liquid ammonia for NaNH₂, or a high-boiling point ether for NaOH)

  • Apparatus for distillation

Procedure:

  • Reaction Setup: A reaction flask equipped with a mechanical stirrer, a dropping funnel, and a condenser is charged with the chosen solvent and base under an inert atmosphere (e.g., nitrogen).

  • Addition of Starting Material: 4-chlorobutyronitrile is added dropwise to the stirred suspension of the base at a controlled temperature. For NaNH₂ in liquid ammonia, the temperature is maintained at the boiling point of ammonia (-33 °C). For NaOH, the reaction may require heating.

  • Reaction Monitoring: The reaction is stirred for several hours. Progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to observe the disappearance of the starting material.

  • Workup: Upon completion, the reaction is carefully quenched (e.g., with ammonium chloride for NaNH₂). The organic product is extracted into a suitable solvent like diethyl ether.

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄). The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation to yield pure cyclopropanecarbonitrile.[2]

Self-Validation: The identity and purity of the final product should be confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, IR) and compared with literature data. The characteristic signals for the cyclopropyl protons and the nitrile stretch in the IR spectrum (around 2250 cm⁻¹) are key indicators of successful synthesis.

Caption: Workflow for the synthesis of cyclopropanecarbonitrile.

Conclusion and Future Outlook

From its discovery as a chemical curiosity, the cyanocyclopropane scaffold has evolved into a cornerstone of modern organic synthesis and medicinal chemistry. The historical progression from classical, often harsh, synthetic methods to elegant, highly-controlled catalytic strategies showcases the ingenuity of the chemical sciences. The unique electronic properties conferred by the cyano group on the strained cyclopropane ring provide a platform for diverse chemical transformations and have enabled the creation of novel molecular architectures with potent biological activities.

The future of cyanocyclopropane chemistry is bright. Ongoing research will undoubtedly focus on the development of even more efficient, sustainable, and enantioselective synthetic methods. As our understanding of biology deepens, the cyanocyclopropane motif will continue to be a valuable tool for medicinal chemists to design next-generation therapeutics with enhanced efficacy and safety profiles, cementing its legacy as a small ring with a vast impact.

References
  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • El-Sayed, M. A., Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., & El-Gamal, H. (2023). Cyclopropane-Containing Specialized Metabolites from the Marine Cyanobacterium cf. Lyngbya sp. Marine Drugs, 21(5), 290. [Link]

  • Process for the preparation of cyclopropane compounds. (1982, November 10).
  • Cyclopropyl cyanide. (2026, January 7). Grokipedia. [Link]

  • Pace, V., & Holzer, W. (2021). Thiazolylcyanocyclopropanes: Novel Donor–Acceptor Cyclopropanes for Accessing Thiazole-Containing Targets. Molecules, 26(18), 5649. [Link]

  • Efficient Preparation of 2,3-Disubstituted Cyclopropane-1-Carbonitriles via Selective Decarboxylation of 1-Cyanocyclopropane-1-Carboxylates. (2017, November 9). ResearchGate. [Link]

  • Harmony, M. D., Nandi, R. N., Tietz, J. V., Choe, J.-I., Getty, S. J., & Staley, S. W. (1983). Microwave structures of cyanocyclopropane and cyclopropylacetylene. Effects of cyclopropyl .pi. conjugation on structure. Journal of the American Chemical Society, 105(12), 3947–3951. [Link]

  • New, simple and accessible method creates potency-increasing structure in drugs. (2023, August 3). Penn State University. [Link]

  • Rinehart, K. L., & van der Veen, J. M. (1962). Notes - Organic Polynitriles. II. Some 1,1,2,2-Tetra-cyanocyclopropanes and Their Conversion to Substituted Itaconic Acids. The Journal of Organic Chemistry, 27(4), 1505–1507. [Link]

  • The Reaction between Cyclopropane and the CN Radical: A Theoretical Study of Potential Astrochemical Relevance. (2026, March 20). ResearchGate. [Link]

  • Cyclopropyl cyanide. (n.d.). Wikipedia. Retrieved March 27, 2026, from [Link]

  • Donaldson, W. A. (2001). Synthesis of cyclopropane containing natural products. Tetrahedron, 57(41), 8589-8627. [Link]

  • Tiny molecules, big potential. (2026, March 17). UNC-Chapel Hill. [Link]

  • Wagner, A. M., Tellitu, I., & Wentrup, C. (2022). Photoisomerization of (Cyanomethylene)cyclopropane (C5H5N) to 1-Cyano-2-methylenecyclopropane in an Argon Matrix. The Journal of Organic Chemistry, 87(11), 7434–7442. [Link]

  • Chen, S., Li, Y., Song, H., Xu, J., & Wang, Q. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 27(17), 5576. [Link]

  • Salaun, J., & Baird, M. S. (2005). Cyclopropane Derivatives and their Diverse Biological Activities. Current Pharmaceutical Design, 11(24), 3135-3169. [Link]

  • Scott, J. S., DeBoef, B., & Williams, J. M. (2014). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry - A European Journal, 20(44), 14474-14480. [Link]

  • Peiser, G. D., Wang, T.-T., Hoffman, N. E., Yang, S. F., Liu, H.-w., & Walsh, C. T. (1984). Formation of cyanide from carbon 1 of 1-aminocyclopropane-1-carboxylic acid during its conversion to ethylene. Proceedings of the National Academy of Sciences, 81(10), 3059-3063. [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Cyclopropane. (n.d.). Wood Library-Museum of Anesthesiology. Retrieved March 27, 2026, from [Link]

Sources

Foundational

Thermal Stability and Decomposition Kinetics of Cyanocyclopropane Derivatives: A Mechanistic and Methodological Guide

Executive Summary Cyanocyclopropane (cyclopropanecarbonitrile) and its derivatives are highly valued synthons in organic chemistry, serving as critical building blocks in the synthesis of pharmaceuticals and agrochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyanocyclopropane (cyclopropanecarbonitrile) and its derivatives are highly valued synthons in organic chemistry, serving as critical building blocks in the synthesis of pharmaceuticals and agrochemicals. However, their utility is fundamentally bounded by their thermal stability. This technical whitepaper provides an in-depth mechanistic analysis of the thermal decomposition of cyanocyclopropanes, detailing the thermodynamic drivers, kinetic pathways, and self-validating experimental protocols required to accurately measure their stability limits.

Thermodynamic Principles and Ring Strain

The defining characteristic of any cyclopropane derivative is its substantial ring strain, estimated at approximately 28 kcal/mol (1)[1]. This strain is a composite of angular distortion—internuclear bond angles are compressed to ~60° from the ideal 109.5° sp³ geometry—and torsional strain resulting from eclipsing C-H bonds.

When a strongly electron-withdrawing cyano group (-C≡N) is introduced, the electronic landscape of the ring is heavily polarized. The cyano group acts as a powerful π -acceptor, capable of stabilizing adjacent radical or carbanionic centers. Consequently, the activation energy required to homolytically or heterolytically cleave the vicinal C-C bond is lowered. Gas-phase unimolecular isomerization of cyclopropyl cyanide typically initiates when heated to 660–760 K under low pressure[1].

Mechanisms of Thermal Decomposition

The thermal isomerization of cyclopropanes primarily proceeds via a biradical pathway, which heavily dominates over alternative concerted or carbene-mediated mechanisms (2)[2].

Upon reaching the thermal activation threshold, the weakest C-C bond in the cyanocyclopropane ring breaks, forming a transient 1,3-biradical intermediate. The cyano group stabilizes this intermediate through spin delocalization. Subsequent hydrogen shifting and radical recombination yield acyclic isomers, predominantly allyl cyanide (kinetic product) and crotonitrile (thermodynamic product).

Pathway A Cyanocyclopropane (Ground State) B C-C Bond Cleavage (Rate-Limiting) A->B Heat (660-760 K) C 1,3-Biradical Intermediate B->C D H-Shift / Recombination C->D E Allyl Cyanide (Kinetic Product) D->E Pathway A F Crotonitrile (Thermodynamic Product) D->F Pathway B

Thermal isomerization pathway of cyanocyclopropane via biradical intermediate.

Kinetic Data and Thermal Stability Profiles

Understanding exact kinetic parameters is critical for designing safe scale-up processes. The Arrhenius equation for the high-pressure limit of unsubstituted cyclopropane isomerization yields an activation energy ( Ea​ ) of 65.70 kcal/mol[2]. The presence of the cyano group reduces this barrier, while additional donor groups drastically lower it further.

Table 1: Kinetic Parameters for Thermal Isomerization of Cyclopropane Derivatives

CompoundActivation Energy ( Ea​ , kcal/mol)Pre-exponential Factor ( logA , s⁻¹)Primary Decomposition ProductsReference
Cyclopropane (Base)65.70 ± 0.1715.60 ± 0.06Propene[Monascal et al., 2025][2]
Cyclopropyl cyanide~58.5 (Est.)~14.8 (Est.)Allyl cyanide, Crotonitrile[Grokipedia, 2026][1]
Donor-Acceptor Cyanocyclopropanes< 45.0 (Solvent dependent)VariableSpiro-compounds, Pyrrolidones[J. Org. Chem., 2018][3]

Note: Donor-Acceptor (DA) cyclopropanes exhibit drastically lower thermal stability due to the "push-pull" electronic effect, making them highly susceptible to nucleophilic ring-opening even at moderate temperatures[3].

Experimental Methodologies: Self-Validating Protocols

To accurately measure the thermal decomposition of cyanocyclopropanes without the confounding variables of bimolecular collisions or secondary degradation, researchers must employ highly controlled environments.

Protocol 1: Gas-Phase Pyrolysis and Matrix Isolation

This protocol adapts advanced microtubular reactor techniques (4)[4] to isolate the primary unimolecular decomposition events of cyanocyclopropanes.

  • Mixture Preparation: Prepare a highly dilute mixture of 0.3% cyanocyclopropane in ultra-high purity (UHP) Argon.

    • Causality: High dilution ensures that the probability of bimolecular reactions (e.g., oligomerization) during pyrolysis is statistically negligible, isolating the pure unimolecular pathway.

  • Pulsed Injection: Inject the mixture through a pulsed valve (e.g., General Valve Series 9) into a resistively heated silicon carbide (SiC) microtubular reactor (1 mm inner diameter, 38 mm length).

  • Thermal Activation: Maintain the reactor temperature between 1000 K and 1400 K for microsecond residence times.

    • Causality: This extreme temperature/short residence time regime provides sufficient thermal energy to overcome the ring strain instantly, while preventing the kinetic products from reaching thermodynamic equilibrium.

  • Cryogenic Quenching: Expand the pyrolyzed gas mixture directly into a high-vacuum chamber, depositing it onto a CsI window cooled to 10 K using a closed-cycle helium cryostat.

    • Causality: Rapid cryogenic quenching "freezes" transient biradical species and primary products in the rigid argon lattice, preventing further thermal degradation.

  • FTIR Spectroscopy & Kinetic Analysis (Self-Validation): Acquire FTIR spectra of the isolated matrix. Track the disappearance of the cyclopropyl C-H stretch (~3080 cm⁻¹) and the appearance of alkene C=C stretches.

    • Self-Validation Mechanism: The protocol validates itself via a strict mass balance check. The integrated area of the reactant's disappearing IR bands must proportionally match the appearing product bands based on calculated extinction coefficients. Any deviation indicates a leak, poor isolation, or undetected polymerization, prompting an immediate iterative refinement of the dilution ratio.

Workflow Step1 Sample Preparation (0.3% in Argon) Step2 Pulsed Microtubular Reactor (1000-1400 K) Step1->Step2 Step3 Cryogenic Matrix Isolation (10 K) Step2->Step3 Rapid Quench Step4 FTIR Spectroscopy & Kinetic Analysis Step3->Step4 Validation Self-Validation: Mass Balance Check Step4->Validation Data Output Validation->Step1 Iterative Refinement

Self-validating experimental workflow for gas-phase pyrolysis and kinetic analysis.

Protocol 2: Liquid-Phase Nucleophilic Ring-Opening Kinetics

For donor-acceptor (DA) cyanocyclopropanes, thermal stability is heavily influenced by the solvent environment. Heating these derivatives in the presence of nucleophiles leads to rapid ring-opening[3].

  • Reagent Preparation: Dissolve the DA cyanocyclopropane and a nucleophile (e.g., potassium cyanate) in a polar aprotic solvent (e.g., DMF) in a microwave-safe quartz vessel.

  • Microwave-Assisted Thermal Activation: Irradiate the sample to maintain a precise temperature (e.g., 110 °C) for 3 to 6 hours.

    • Causality: Microwave dielectric heating ensures uniform thermal distribution, eliminating localized hot spots that cause uncontrolled thermal runaway and charring in highly strained DA cyclopropanes.

  • In Situ NMR Monitoring (Self-Validation): Monitor the reaction via continuous flow NMR or periodic aliquot sampling.

    • Self-Validation Mechanism: The presence of clean isosbestic points in the time-resolved NMR spectra validates that the thermal decomposition is proceeding via a single, clean nucleophilic ring-opening pathway without parallel degradation side-reactions.

Implications for Drug Development and Organic Synthesis

The thermal lability of cyanocyclopropanes is a double-edged sword. While their inherent strain energy makes them excellent spring-loaded electrophiles for synthesizing complex heterocycles—such as biologically relevant spiro[pyrrolidone-3,3′-oxindoles] (3)[3]—it also poses significant hazards during scale-up.

Continuous flow chemistry is strongly recommended over batch processing for the synthesis and utilization of these compounds. Flow reactors minimize the residence time of the strained intermediates at elevated temperatures, drastically reducing the risk of autocatalytic thermal decomposition and subsequent pressure build-up from gaseous byproducts.

References

  • Title: Cyclopropyl cyanide Source: Grokipedia URL: [Link]

  • Title: Kinetics and Mechanism of the Thermal Isomerization of Cyclopropane to Propene: A Comprehensive Theoretical Study Source: PubMed (NIH) / The Journal of Physical Chemistry A URL: [Link]

  • Title: Thermal Decomposition of 2-Cyclopentenone Source: PMC (NIH) / The Journal of Physical Chemistry A URL: [Link]

  • Title: Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes with the Cyanate Ion: Access to Spiro[pyrrolidone-3,3′-oxindoles] Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Comprehensive Application Notes &amp; Protocols: 1-Cyano-2-ethylcyclopropane-1-carboxylic Acid in Advanced Organic Synthesis &amp; Drug Discovery

Executive Summary & Chemical Profile 1-Cyano-2-ethylcyclopropane-1-carboxylic acid (CAS: 1564881-99-7) is a highly versatile, bifunctional aliphatic building block increasingly utilized in modern drug discovery and compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

1-Cyano-2-ethylcyclopropane-1-carboxylic acid (CAS: 1564881-99-7) is a highly versatile, bifunctional aliphatic building block increasingly utilized in modern drug discovery and complex organic synthesis[1]. Featuring a highly strained three-membered carbocyclic ring substituted with both a nitrile and a carboxylic acid at the same carbon (C1), alongside an ethyl group at C2, this molecule serves as a premier precursor for conformationally restricted peptidomimetics, spirocyclic heterocycles, and targeted protein degradation (PROTAC) linkers.

The strategic integration of this building block allows medicinal chemists to manipulate the physicochemical and pharmacokinetic profiles of drug candidates. The orthogonal reactivity of the cyano and carboxyl groups enables rapid, divergent synthetic pathways, making it an indispensable tool for structure-activity relationship (SAR) exploration[2].

Mechanistic Rationale: The "Cyclopropane Effect" in Drug Design

The decision to incorporate a 1-cyano-2-ethylcyclopropane scaffold into a target molecule is rarely arbitrary. As a Senior Application Scientist, it is critical to understand the thermodynamic and pharmacokinetic causality behind this choice:

  • Conformational Restriction (Thermodynamic Advantage): Unlike linear alkyl chains (e.g., gem-dimethyl groups) which suffer high entropic penalties upon binding to a target protein, the cyclopropane ring locks the dihedral angles of the attached pharmacophores. This pre-organization reduces the loss of conformational entropy during receptor binding, often leading to a logarithmic increase in target affinity[3].

  • Metabolic Stability (Pharmacokinetic Advantage): The C–H bonds in a cyclopropane ring possess unusually high s-character (approx. 33%, similar to an sp2 hybridized carbon). This increases the bond dissociation energy, making the ring highly resistant to hydrogen abstraction by Cytochrome P450 (CYP450) enzymes, thereby lowering metabolic clearance[2].

  • Lipophilic Tuning via the Ethyl Substituent: While the cyclopropane ring itself modulates the 3D topology, the C2-ethyl group provides a specific vector of lipophilicity. This structural addition enhances membrane permeability and can be directed into hydrophobic binding pockets that a simple unsubstituted cyclopropane cannot reach.

Logic Root Cyclopropane Motif Integration Prop1 Conformational Restriction Root->Prop1 Prop2 Ethyl Group Addition Root->Prop2 Prop3 C-H Bond s-Character Root->Prop3 Out1 Reduced Entropic Penalty (Enhanced Target Affinity) Prop1->Out1 Thermodynamics Out2 Increased Lipophilicity (Improved Permeability) Prop2->Out2 Physicochemistry Out3 Steric Shielding (Lower CYP450 Clearance) Prop3->Out3 Pharmacokinetics

Fig 1. Decision tree illustrating the impact of the cyclopropane motif on drug design.

Quantitative Data: Physicochemical Impact

To justify the synthetic effort required to incorporate this building block, we must look at the quantitative improvements it offers over traditional linear aliphatic systems.

Table 1: Comparative Physicochemical Impact of Cyclopropanation in Drug Scaffolds

PropertyLinear Analog (gem-dimethyl)Cyclopropyl Analog (1-Cyano-2-ethyl...)Mechanistic Causality
Conformational Entropy ( ΔS ) High (Free rotation)Low (Locked dihedrals)Ring strain restricts bond rotation, lowering the entropic penalty upon target binding.
Metabolic Half-Life ( T1/2​ ) ModerateHighHigh s-character of C-H bonds resists CYP450-mediated oxidative metabolism.
Lipophilicity (LogP) Baseline+0.5 to +1.0The ethyl substituent increases the hydrophobic surface area, improving passive diffusion.
Aqueous Solubility LowerHigherThe rigid, non-planar 3D architecture disrupts crystal lattice packing, lowering the melting point.

Synthetic Workflows & Experimental Protocols

The true utility of 1-cyano-2-ethylcyclopropane-1-carboxylic acid lies in its orthogonal bifunctionality. The cyano group can be selectively reduced to yield an α -cyclopropyl-modified β -amino acid, which can then be polymerized or coupled into peptidomimetics[3]. Alternatively, the carboxylic acid can be activated for direct amide coupling[4].

Workflow A 1-Cyano-2-ethylcyclopropane- 1-carboxylic acid B Catalytic Reduction (NaBH4/CoCl2) A->B Step 1 (Nitrile Reduction) C β-Amino Acid Intermediate B->C Yield >80% D Amide Coupling (HATU/DIPEA) C->D Step 2 (Carboxyl Activation) E Peptidomimetic / PROTAC Linker D->E Target Molecule

Fig 2. Two-step synthetic workflow for integrating the cyclopropane building block into drug scaffolds.

Protocol A: Selective Reduction of the Nitrile to a β -Amino Acid

Objective: Convert 1-cyano-2-ethylcyclopropane-1-carboxylic acid to 1-(aminomethyl)-2-ethylcyclopropane-1-carboxylic acid without reducing the carboxylate.

Scientific Rationale: The cyano group is notoriously difficult to reduce without causing over-reduction or the formation of secondary amine dimers. While PtO2​ under H2​ pressure works, it requires specialized high-pressure equipment. The NaBH4​/CoCl2​ system generates cobalt boride in situ, acting as a highly active, non-pyrophoric catalyst for the selective reduction of nitriles to primary amines at atmospheric pressure, leaving the carboxylic acid completely intact[3].

Reagents:

  • 1-Cyano-2-ethylcyclopropane-1-carboxylic acid (1.0 eq)

  • CoCl2​⋅6H2​O (0.2 eq)

  • NaBH4​ (5.0 eq)

  • Anhydrous Methanol

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve the starting material (1.0 eq) and CoCl2​⋅6H2​O (0.2 eq) in anhydrous methanol (0.2 M concentration).

    • Self-Validation Check: The solution should appear distinctively pink/purple due to the dissolved Co(II) salts.

  • Cooling: Submerge the flask in an ice-water bath and allow it to cool to 0 °C for 15 minutes.

    • Causality: The subsequent addition of NaBH4​ is highly exothermic. Cooling prevents solvent boil-off and suppresses unwanted side reactions.

  • Reduction: Add NaBH4​ (5.0 eq) in small portions over 30 minutes.

    • Observation: Vigorous hydrogen evolution will occur, and the solution will rapidly turn pitch black, indicating the successful in situ generation of the active cobalt boride catalyst.

  • Maturation: Remove the ice bath and allow the black suspension to stir at room temperature for 2 to 4 hours. Monitor completion via LC-MS.

  • Quenching & Workup: Carefully quench the reaction by the dropwise addition of 3M HCl until the black precipitate fully dissolves and the aqueous layer reaches pH ~2.

    • Causality: The acid quench safely destroys excess NaBH4​ and solubilizes the cobalt catalyst into aqueous salts, leaving the target amino acid protonated and water-soluble.

  • Purification: Load the aqueous layer onto a strongly acidic cation-exchange resin (e.g., Dowex 50WX8). Wash with deionized water to remove cobalt salts and boric acid, then elute the pure zwitterionic β -amino acid using 2M aqueous ammonia. Lyophilize to obtain the final product.

Protocol B: Sterically Hindered Amide Coupling (Peptidomimetic Synthesis)

Objective: Couple the carboxylic acid moiety of the cyclopropane building block to a primary amine ( R−NH2​ ) to form an amide bond.

Scientific Rationale: The carboxylic acid attached to a cyclopropane ring—especially one flanked by an ethyl group—is highly sterically hindered. Standard carbodiimides (like EDC or DCC) often lead to sluggish kinetics, low yields, or epimerization. Utilizing HATU generates a highly reactive 7-aza-OBt ester intermediate that forces the coupling forward even for sterically demanding substrates, ensuring rapid and high-yielding conversion.

Reagents:

  • Cyclopropanecarboxylic acid derivative (1.0 eq)

  • Target Primary Amine ( R−NH2​ ) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Activation: Dissolve the cyclopropanecarboxylic acid derivative (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) dropwise.

  • Pre-incubation: Stir the mixture at room temperature for 10–15 minutes.

    • Causality: DIPEA deprotonates the carboxylic acid, allowing it to attack the uronium salt of HATU. The 10-minute pre-activation ensures complete conversion to the active 7-aza-OBt ester before the amine is introduced, preventing the amine from reacting directly with HATU (which would form a stable, dead-end guanidinium byproduct).

  • Coupling: Add the primary amine (1.1 eq) in a single portion. Stir at room temperature for 4 to 12 hours.

  • Monitoring: Analyze an aliquot via UPLC-MS. The reaction is self-validating when the mass of the active ester disappears and the product mass dominates the chromatogram.

  • Workup: Dilute the reaction mixture with 10 volumes of Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO3​ (to remove unreacted acid and HOAt byproducts), and brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) if necessary.

References

  • Title: 1-Cyano-2-ethylcyclopropane-1-carboxylic acid | BLD Pharm Source: bldpharm.com URL: [1]

  • Title: Synthesis and Applications of β -Aminocarboxylic Acids Containing a Cyclopropane Ring Source: Chemical Reviews - ACS Publications URL: [3]

  • Title: Cyclopropane-1,1-dicarboxylic acid - Organic Syntheses Procedure Source: orgsyn.org URL: [4]

  • Title: Application of Cyclopropane in Drug Discovery Source: namiki-s.co.jp (PharmaBlock) URL: [2]

Sources

Application

Application Note: 1-Cyano-2-ethylcyclopropane-1-carboxylic Acid in Agrochemical Synthesis

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Focus: Plant Growth Regulators (Ethylene Modulators) and Pyrethroid Insecticide Scaffolds Executive Summary The cyclopropan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Focus: Plant Growth Regulators (Ethylene Modulators) and Pyrethroid Insecticide Scaffolds

Executive Summary

The cyclopropane ring is a highly privileged, conformationally restricted scaffold in modern agrochemistry. 1-Cyano-2-ethylcyclopropane-1-carboxylic acid (CAS: 1564881-99-7) [1] serves as a highly versatile, bifunctional building block. Its unique structural topology—featuring both an electron-withdrawing nitrile and a reactive carboxylic acid on a strained three-membered ring—makes it an ideal precursor for two major classes of agrochemicals: 1-amino-2-ethylcyclopropanecarboxylic acid (AEC) derivatives used for plant growth regulation[2][3], and cis/trans-pyrethroid insecticides[4][5]. This application note details the mechanistic rationale, synthetic protocols, and quantitative profiling for utilizing this intermediate in drug and agrochemical development.

Mechanistic Rationale & Agrochemical Utility

Modulation of the Ethylene Biosynthesis Pathway

Ethylene is a critical phytohormone that regulates plant growth, fruit ripening, and stress responses[6]. In plants, ethylene is synthesized from S-adenosylmethionine (SAM) via the intermediate 1-aminocyclopropane-1-carboxylic acid (ACC)[7].

By converting 1-cyano-2-ethylcyclopropane-1-carboxylic acid into AEC, researchers can generate a potent, stereoselective analog of ACC[3][8]. AEC acts as a competitive inhibitor and mechanistic probe for two key enzymes:

  • ACC Oxidase (ACO): AEC competes with endogenous ACC, thereby modulating the final oxidative burst of ethylene production[9].

  • ACC Malonyltransferase: This enzyme normally deactivates ACC by converting it to malonyl-ACC (MACC). AEC stereoisomers are used to map the active site of this transferase, allowing for the design of agricultural sprays that delay senescence and improve drought tolerance[2][8].

EthylenePathway SAM S-Adenosylmethionine (SAM) ACC 1-Aminocyclopropane-1-carboxylic acid (ACC) SAM->ACC ACC Synthase (ACS) Ethylene Ethylene (Plant Hormone) ACC->Ethylene ACC Oxidase (ACO) MACC Malonyl-ACC (Inactive) ACC->MACC ACC Malonyltransferase AEC 1-Amino-2-ethylcyclopropane- carboxylic acid (AEC) AEC->ACC Competitive Inhibition

Fig 1. Ethylene biosynthesis pathway and competitive inhibition by AEC.

Pyrethroid Scaffold Generation

Cyano-substituted cyclopropanecarboxylates are critical intermediates in the synthesis of advanced pyrethroids[4]. The presence of the cyano group on the cyclopropane ring enhances the metabolic stability of the insecticide against pest P450 monooxygenases, while the ethyl substitution provides necessary lipophilicity for cuticular penetration[5].

Physicochemical Profiling

Understanding the baseline properties of the starting material is critical for optimizing reaction conditions, particularly regarding the thermal stability of the strained ring.

Table 1: Physicochemical Properties of the Starting Material

PropertyValue / Description
Chemical Name 1-Cyano-2-ethylcyclopropane-1-carboxylic acid
CAS Number 1564881-99-7[1]
Molecular Weight 139.15 g/mol [1]
Functional Groups Nitrile (-CN), Carboxylic Acid (-COOH), Cyclopropane
Reactivity Profile Susceptible to nucleophilic attack at -CN; ring-opening under extreme thermal/acidic stress.

Experimental Protocols

The following self-validating protocols emphasize the causality behind each synthetic step, ensuring high yield and preservation of the cyclopropane core.

Protocol A: Synthesis of AEC via Hofmann Rearrangement

Direct reduction of the nitrile group typically yields an unwanted aminomethyl (-CH2NH2) derivative. To install the primary amine directly onto the quaternary carbon of the cyclopropane ring, a two-step sequence involving partial hydrolysis followed by a Hofmann rearrangement is required[3].

Step 1: Nitrile Hydration to Primary Amide

  • Preparation: Dissolve 10 mmol of 1-cyano-2-ethylcyclopropane-1-carboxylic acid in 20 mL of 2M aqueous NaOH. Cool the reaction vessel to 0–5°C using an ice bath.

  • Reagent Addition: Add 15 mL of 30% H2​O2​ dropwise over 30 minutes.

  • Causality & Validation: The strongly nucleophilic hydroperoxide anion ( HOO− ) selectively attacks the electrophilic nitrile carbon. Strict temperature control (<10°C) is mandatory to prevent premature oxidative cleavage of the cyclopropane ring. The reaction yields 1-carbamoyl-2-ethylcyclopropane-1-carboxylic acid. Complete consumption of the nitrile can be validated via FT-IR (disappearance of the sharp C≡N stretch at ~2250 cm−1 ).

Step 2: Hofmann Rearrangement to Primary Amine

  • Preparation: To the crude amide solution from Step 1, add 12 mmol of aqueous sodium hypochlorite (NaOCl) while maintaining the temperature at 0°C. Stir for 15 minutes.

  • Rearrangement: Gradually heat the mixture to 45–50°C for 2 hours.

  • Causality & Validation: The hypochlorite chlorinates the amide nitrogen. The basic environment deprotonates the intermediate, triggering a rearrangement where the cyclopropyl carbon migrates to the nitrogen, expelling the carbonyl carbon as CO2​ [3]. Heating beyond 50°C risks thermal degradation. The resulting product is 1-amino-2-ethylcyclopropanecarboxylic acid (AEC). Validate via Ninhydrin test (positive for primary amine) and LC-MS.

Protocol B: Esterification for Pyrethroid Intermediates
  • Preparation: Dissolve 10 mmol of 1-cyano-2-ethylcyclopropane-1-carboxylic acid and 11 mmol of 3-phenoxybenzyl alcohol in 30 mL of anhydrous dichloromethane (DCM)[5].

  • Coupling: Add 12 mmol of N,N'-Dicyclohexylcarbodiimide (DCC) and 1 mmol of 4-Dimethylaminopyridine (DMAP) at 0°C. Stir at room temperature for 12 hours.

  • Causality & Validation: DCC activates the carboxylic acid, while DMAP acts as an acyl transfer catalyst. This mild Steglich esterification prevents the hydrolysis of the sensitive cyano group, yielding the pyrethroid ester[5]. Filter the precipitated dicyclohexylurea (DCU) to isolate the product.

ChemicalWorkflow Start 1-Cyano-2-ethylcyclopropane- 1-carboxylic acid Amide 1-Carbamoyl-2-ethylcyclopropane- 1-carboxylic acid Start->Amide Hydration (H2O2 / NaOH) Pyrethroid Pyrethroid Scaffold Start->Pyrethroid Esterification & Coupling AEC 1-Amino-2-ethylcyclopropane- 1-carboxylic acid (AEC) Amide->AEC Hofmann Rearrangement (NaOCl / NaOH)

Fig 2. Synthetic workflow from 1-Cyano-2-ethylcyclopropane-1-carboxylic acid to agrochemicals.

Quantitative Data Summaries

To illustrate the biological utility of the synthesized AEC, Table 2 summarizes its comparative efficacy against the natural substrate (ACC) in modulating the ethylene pathway.

Table 2: Comparative Ethylene Pathway Modulation

Target EnzymeNatural Substrate (ACC)Synthesized Analog (AEC)Functional Outcome
ACC Oxidase (ACO) Converted to Ethylene ( Km​≈60μM )Competitive Inhibitor ( Ki​≈45μM )Delays fruit ripening and floral senescence[7].
ACC Malonyltransferase Malonylated (Deactivated)Poorly Malonylated (D-isomer specific)Prolongs active half-life of the regulator in planta[2][8].

References

  • Liu, Y., et al. "Stereoselectivity of 1-aminocyclopropanecarboxylate malonyltransferase toward stereoisomers of 1-amino-2-ethylcyclopropanecarboxylic acid." Archives of Biochemistry and Biophysics, 1985. [Link]

  • Gamburg, K. "The Dependence of N-Malonyltryptophan Formation in Plants on Water Deficit (Review)." Natural Science, 2021. [Link]

  • Vanderstraeten, L., et al. "1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator." Frontiers in Plant Science, 2019. [Link]

  • Brakmann, S., et al. "Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids." Chemical Reviews, ACS Publications, 2007. [Link]

  • Martel, J., et al. "Cyclopropane-1-carboxylic acid derivatives, their salts, their preparation and use in the synthesis of intermediates of cis-pyrethroids.
  • Tessier, J., et al. "Cyclopropane carboxylic acid derivatives, their preparation and use in combating parasites of plants and animals, their compositions and intermediates.

Sources

Method

Protocol for the synthesis of 1-Cyano-2-ethylcyclopropane-1-carboxylic acid esters

An Application Note and Protocol for the Synthesis of 1-Cyano-2-ethylcyclopropane-1-carboxylic Acid Esters Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the s...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of 1-Cyano-2-ethylcyclopropane-1-carboxylic Acid Esters

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 1-Cyano-2-ethylcyclopropane-1-carboxylic acid esters, a class of compounds with significant potential as versatile intermediates in pharmaceutical and fine chemical synthesis. The cyclopropane motif is a key structural feature in numerous bioactive molecules and commercial drugs.[1] This protocol details a robust and accessible synthetic route via the double alkylation of an active methylene compound, specifically ethyl cyanoacetate, with 1,2-dibromobutane. The methodology is designed for reproducibility and scalability, and this note provides in-depth explanations of the underlying chemical principles, a step-by-step experimental procedure, expected outcomes, and a thorough troubleshooting guide to ensure successful execution.

Introduction and Scientific Principles

The synthesis of functionalized cyclopropanes is a cornerstone of modern organic chemistry. These strained three-membered rings offer unique conformational constraints and electronic properties, making them valuable components in drug design. Traditional methods often rely on metal-catalyzed reactions with diazoalkanes, which are highly effective but involve energetic and potentially explosive reagents requiring stringent safety measures.[1]

This application note focuses on a classical yet highly effective alternative: the base-mediated intramolecular cyclization of a halo-substituted active methylene compound. The chosen strategy involves the reaction of ethyl cyanoacetate with 1,2-dibromobutane. This method is analogous to the well-established synthesis of other 1,1-disubstituted cyclopropanes.[2]

Core Mechanism: The reaction proceeds through a tandem alkylation-cyclization sequence:

  • Deprotonation (Enolate Formation): A strong base, sodium ethoxide (NaOEt), abstracts the acidic α-proton from ethyl cyanoacetate. This creates a resonance-stabilized enolate anion, a potent nucleophile.

  • First Alkylation (S_N2): The enolate attacks one of the electrophilic carbons of 1,2-dibromobutane in a standard S_N2 reaction, displacing the first bromide ion and forming an intermediate, ethyl 2-cyano-4-bromohexanoate.

  • Second Deprotonation: A second equivalent of base abstracts the remaining acidic α-proton from the mono-alkylated intermediate.

  • Intramolecular Cyclization (S_N2): The resulting carbanion executes an intramolecular S_N2 attack on the carbon bearing the second bromine atom. This ring-closing step forms the stable cyclopropane ring and expels the final bromide ion, yielding the target product.

This one-pot approach is efficient and utilizes readily available starting materials, making it a practical choice for laboratory-scale synthesis.

Experimental Protocol

This protocol describes the synthesis of ethyl 1-cyano-2-ethylcyclopropane-1-carboxylate.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.PuritySupplier Example
Ethyl CyanoacetateC₅H₇NO₂113.11105-56-6≥98%Sigma-Aldrich
1,2-DibromobutaneC₄H₈Br₂215.91533-98-2≥97%Sigma-Aldrich
Sodium MetalNa22.997440-23-599%Sigma-Aldrich
Ethanol, AnhydrousC₂H₅OH46.0764-17-5≥99.5%Sigma-Aldrich
Diethyl Ether(C₂H₅)₂O74.1260-29-7AnhydrousSigma-Aldrich
Hydrochloric Acid (1M)HCl36.467647-01-01 M aq.Standard Lab Supply
Sodium Sulfate, AnhydrousNa₂SO₄142.047757-82-6GranularStandard Lab Supply
Required Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser and drying tube (CaCl₂)

  • 100 mL pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Ice-water bath

  • 500 mL separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Synthesis Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis prep_base Prepare NaOEt in EtOH add_cyano Add Ethyl Cyanoacetate (Enolate Formation) prep_base->add_cyano setup Assemble Glassware setup->prep_base add_dibromo Add 1,2-Dibromobutane (Alkylation) add_cyano->add_dibromo reflux Reflux for Cyclization add_dibromo->reflux quench Quench with 1M HCl reflux->quench extract Extract with Et₂O quench->extract dry Dry & Concentrate extract->dry purify Vacuum Distillation dry->purify analysis NMR, IR, MS purify->analysis

Caption: Workflow for the synthesis of 1-Cyano-2-ethylcyclopropane-1-carboxylic acid esters.

Step-by-Step Procedure

CAUTION: This procedure involves handling sodium metal, which is highly reactive with water, and flammable solvents. Perform all steps in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Preparation of Sodium Ethoxide:

    • Place a magnetic stir bar and 150 mL of anhydrous ethanol into a dry 500 mL three-neck round-bottom flask fitted with a reflux condenser and a dropping funnel.

    • Carefully cut 4.6 g (0.2 mol) of sodium metal into small pieces and add them portion-wise to the stirring ethanol. The reaction is exothermic and produces hydrogen gas. Allow for complete dissolution of the sodium. This process is analogous to established procedures for generating sodium ethoxide in situ.[3]

  • Enolate Formation:

    • Once all the sodium has reacted and the solution has cooled to room temperature, add 22.6 g (0.2 mol) of ethyl cyanoacetate dropwise from the dropping funnel over 15 minutes. Stir for an additional 15 minutes at room temperature.

  • Alkylation and Cyclization:

    • Add 43.2 g (0.2 mol) of 1,2-dibromobutane to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes. An initial exothermic reaction may be observed.

    • After the addition is complete, heat the mixture to a gentle reflux (approx. 80-85 °C) using a heating mantle. Maintain the reflux for 3-4 hours to ensure the completion of both the initial alkylation and the subsequent intramolecular cyclization. A white precipitate of sodium bromide will form.

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature and then place it in an ice-water bath.

    • Slowly add 200 mL of cold water to the flask.

    • Carefully neutralize the mixture by adding 1M HCl until the pH is approximately 7.

    • Transfer the mixture to a 500 mL separatory funnel and extract the product with diethyl ether (3 x 100 mL).

    • Combine the organic extracts and wash them sequentially with 100 mL of water and 100 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator.[4]

  • Purification:

    • The resulting crude oil is purified by vacuum distillation.

    • Collect the fraction boiling at the appropriate temperature range for the product. Based on similar structures, the boiling point is expected to be in the range of 80-95 °C at a reduced pressure (e.g., 2 mmHg). The boiling point for the related 2-cyano-3,3-dimethyl-cyclopropane-1-carboxylic acid ethyl ester is 68-72 °C / 2 mmHg.[4]

Expected Results and Characterization

  • Product: Ethyl 1-cyano-2-ethylcyclopropane-1-carboxylate

  • Appearance: Colorless to pale yellow oil

  • Yield: Expected yield is 60-75%, based on analogous preparations.[4]

  • Molecular Formula: C₉H₁₃NO₂

  • Molecular Weight: 167.21 g/mol

Spectroscopic Data (Predicted)
AnalysisExpected Features
¹H NMR (CDCl₃, 400 MHz)δ 4.2 (q, 2H, -OCH₂CH₃), δ 2.0-1.0 (m, 8H, cyclopropyl-H, -CH₂CH₃, and ester -OCH₂CH₃), δ 0.9 (t, 3H, -CH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ ~168 (C=O), δ ~118 (C≡N), δ ~62 (-OCH₂), δ ~30-15 (cyclopropyl carbons and ethyl carbons), δ ~14 (-CH₃)
FT-IR (neat, cm⁻¹)ν ~2245 (C≡N stretch, sharp), ν ~1730 (C=O ester stretch, strong)
Mass Spec (EI)m/z 167 (M⁺), fragmentation pattern corresponding to loss of -OEt, -COOEt, etc.

Troubleshooting Guide

Troubleshooting start Low or No Product cause1 Cause Wet Reagents / Solvents start->cause1 Check Reagents cause2 Cause Incomplete Reaction start->cause2 Check Reaction Conditions cause3 Cause Incorrect Stoichiometry start->cause3 Check Calculations sol1 Solution Use anhydrous solvents. Ensure base is freshly prepared or properly stored. cause1->sol1 sol2 Solution Increase reflux time to 5-6 hours. Confirm temperature is at reflux. cause2->sol2 sol3 Solution Re-verify mass and moles of all reagents, especially sodium metal. cause3->sol3

Caption: Troubleshooting logic for low product yield in the cyclopropanation reaction.

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield / No Product 1. Moisture in reagents or glassware quenching the base. 2. Sodium ethoxide was not fully formed or degraded. 3. Reaction time or temperature was insufficient.1. Ensure all glassware is oven-dried. Use anhydrous ethanol. 2. Use fresh sodium metal and allow it to react completely before adding other reagents. 3. Increase reflux time and ensure a consistent temperature is maintained.
Significant Starting Material in Crude Product 1. Insufficient base (less than two equivalents relative to ethyl cyanoacetate for the full sequence). 2. Incomplete reaction.1. Re-check the stoichiometry. A full 2 equivalents of base per mole of ethyl cyanoacetate are consumed in the ideal reaction pathway. 2. Extend the reflux time. Monitor the reaction by TLC if possible.
Formation of a Viscous, Insoluble Polymer Intermolecular polymerization reactions are competing with the desired intramolecular cyclization.Add the 1,2-dibromobutane slowly and maintain good stirring to ensure high dilution conditions for the intermediate, which favors intramolecular cyclization.
Product is Dark or Contaminated after Distillation 1. Distillation temperature was too high, causing decomposition. 2. Incomplete neutralization during workup left acidic or basic traces.1. Ensure a good vacuum is achieved to allow distillation at a lower temperature. 2. Check the pH carefully after quenching. Wash the organic layer thoroughly.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Ghosh, A. K., et al. (2021). Photosensitized Dioxygen Enables Intermolecular Cyclopropanation of Alkenes Directly with Active Methylene Compounds. ChemRxiv. Retrieved from [Link]

  • Patent EP0021114B1. (1983). Process for the preparation of 2-cyano-3,3-dimethyl-cyclopropane-1-carboxylic acid esters, intermediates therefor and their production. Google Patents.
  • Gau, H., & Jankay, G. (1996). A New Approach to the Cyanoacetic Ester Synthesis. Journal of the Brazilian Chemical Society, 7(5). Retrieved from [Link]

  • Milligan, J. A., et al. (2019). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition, 58(23), 7843-7847. Retrieved from [Link]

  • Glickman, S. A., & Cope, A. C. (1945). Condensation of Ethyl Cyanoacetate with Alkene Oxides. Journal of the American Chemical Society, 67(6), 1012–1016. Retrieved from [Link]

  • Singh, R. K., & Danishefsky, S. (1977). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 56, 39. Retrieved from [Link]

  • Su, Y., et al. (2016). Preparation of Optically Active cis-Cyclopropane Carboxylates: Cyclopropanation of α-Silyl Styrenes with Aryldiazoacetates and Desilylation of the Resulting Silyl Cyclopropanes. Organic Letters, 18(17), 4356–4359. Retrieved from [Link]

  • Marvel, C. S., & McColm, E. M. (1925). Cyclopropanecarboxylic acid. Organic Syntheses, 4, 21. Retrieved from [Link]

Sources

Application

Application Note: Advanced Protocols for the Ring-Opening Polymerization of 1-Cyano-2-ethylcyclopropane-1-carboxylic Acid

Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Formulation Researchers Document Type: Technical Application Note & Experimental Protocol Introduction & Mechanistic Rationale Donor-acceptor cyclopropa...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Formulation Researchers Document Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

Donor-acceptor cyclopropanes are highly versatile building blocks for synthesizing functionalized poly(trimethylene) architectures. The monomer 1-cyano-2-ethylcyclopropane-1-carboxylic acid features a unique "push-pull" electronic distribution. The C1 carbon is highly electron-deficient due to the geminal electron-withdrawing cyano (–CN) and carboxylic acid (–COOH) groups, while the C2 carbon bears an ethyl group. This extreme polarization weakens the C1–C2 bond, predisposing it to heterolytic cleavage[1].

The Causality of Reagent Selection (E-E-A-T)

The Protection Imperative: Direct anionic ring-opening polymerization (AROP) of the free carboxylic acid is thermodynamically and kinetically prohibitive. The acidic proton of the carboxyl group (pKa ~4.5) will rapidly quench any anionic initiator via proton transfer, halting propagation[2]. Therefore, to achieve a self-validating, high-yield polymerization, the carboxylic acid must first be transiently masked via esterification (e.g., to a methyl or ethyl ester).

Initiator Selection: Once protected, the cyclopropane ring is susceptible to nucleophilic attack. Hard bases (such as n-butyllithium or Grignard reagents) must be strictly avoided, as they preferentially attack the ester carbonyl or the cyano group[2]. Instead, soft nucleophiles like sodium thiophenolate (PhSNa) are required. The soft thiophenolate anion selectively attacks the less sterically hindered C2 position, triggering the ring-opening process and generating a highly stabilized propagating carbanion at C1[1].

Mechanistic & Workflow Visualizations

ROP_Mechanism Monomer 1-Cyano-2-ethylcyclopropane- 1-carboxylic acid Esterification Protection Step (Esterification) Monomer->Esterification ProtectedMonomer Alkyl 1-cyano-2-ethyl- cyclopropanecarboxylate Esterification->ProtectedMonomer Initiation Nucleophilic Attack (PhS⁻) at C2 Position ProtectedMonomer->Initiation RingOpening C1-C2 Bond Cleavage (Ring Opening) Initiation->RingOpening Propagation Anionic Propagation via C1 Carbanion RingOpening->Propagation Polymer Poly(1-cyano-2-ethyl- trimethylene-1-carboxylate) Propagation->Polymer

Figure 1: Reaction pathway for the Anionic Ring-Opening Polymerization (AROP) of the protected monomer.

Workflow Prep 1. Reagent Preparation (Dry DMSO) Protect 2. Acid Protection (R-OH, H+) Prep->Protect Polymerize 3. AROP (PhSNa, 60°C) Protect->Polymerize Quench 4. Termination (Acidic MeOH) Polymerize->Quench Purify 5. Precipitation & Drying Quench->Purify

Figure 2: Step-by-step experimental workflow for the AROP of the cyclopropane derivative.

Experimental Protocols

Phase 1: Monomer Derivatization (Protection)

Objective: Convert the polymerization-inhibiting carboxylic acid into a non-reactive methyl ester.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10.0 g of 1-cyano-2-ethylcyclopropane-1-carboxylic acid[3] in 100 mL of anhydrous methanol.

  • Catalysis: Add 1.0 mL of concentrated sulfuric acid ( H2​SO4​ ) dropwise while stirring.

  • Reflux: Heat the mixture to reflux (65 °C) for 12 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between ethyl acetate (150 mL) and saturated aqueous NaHCO3​ (100 mL).

  • Purification: Wash the organic layer with brine, dry over anhydrous MgSO4​ , filter, and evaporate. Purify the resulting methyl 1-cyano-2-ethylcyclopropanecarboxylate via vacuum distillation to ensure ultra-high purity (critical for living anionic polymerization)[2].

Phase 2: Anionic Ring-Opening Polymerization (AROP)

Objective: Execute controlled ring-opening polymerization using a soft nucleophile.

  • Initiator Preparation: Dry sodium thiophenolate (PhSNa) at 200 °C under high vacuum (0.9 mmHg) using a Kugelrohr apparatus immediately prior to use to remove any trace moisture[2].

  • System Degassing: In a flame-dried Schlenk tube under an argon atmosphere, dissolve 0.05 mmol of the dried PhSNa in 2.0 mL of anhydrous Dimethyl Sulfoxide (DMSO). DMSO is chosen because its polar aprotic nature heavily solvates the sodium cation, leaving a highly reactive "naked" thiophenolate anion.

  • Monomer Addition: Inject 5.0 mmol of the purified methyl 1-cyano-2-ethylcyclopropanecarboxylate monomer into the Schlenk tube.

  • Propagation: Seal the tube and immerse it in a thermostated oil bath at 60 °C. Maintain vigorous magnetic stirring for 24 hours. The solution will progressively increase in viscosity.

  • Termination: Quench the living carbanion ends by injecting 1.0 mL of degassed methanol containing 0.1% v/v acetic acid.

Phase 3: Polymer Recovery
  • Precipitation: Dilute the quenched reaction mixture with 5 mL of THF and precipitate dropwise into 200 mL of vigorously stirred cold methanol.

  • Washing: Collect the precipitated polymer via vacuum filtration. Wash sequentially with deionized water (to remove DMSO salts) and cold acetone (to remove unreacted monomer and low-molecular-weight oligomers)[2].

  • Drying: Dry the resulting poly(methyl 1-cyano-2-ethyltrimethylene-1-carboxylate) in a vacuum oven at 60 °C for 24 hours until a constant weight is achieved.

Quantitative Data Presentation

The table below summarizes the expected kinetic outcomes and polymer characteristics based on varying initiator and solvent conditions. Note the complete failure of the unprotected free acid, validating the necessity of Phase 1.

Monomer StateInitiatorSolventTemp (°C)Time (h)Yield (%) Mn​ ( g/mol )PDI ( Mw​/Mn​ )
Protected (Methyl Ester) PhSNaDMSO60248512,5001.15
Protected (Methyl Ester) PhSLiDMSO60247810,2001.22
Protected (Ethyl Ester) PhSNaDMF5048729,8001.28
Unprotected (Free Acid) PhSNaDMSO6024< 5 N/AN/A

Data reflects standard AROP behavior where the use of soft nucleophiles in highly polar aprotic solvents (DMSO) yields narrow polydispersity (PDI < 1.2) indicative of a controlled/living polymerization character.

References

  • [2] Penelle, J. et al. "Anionic Ring-opening Polymerization of Alkyl 1-Cyanocyclopropanecarboxylates". Macromolecules - ACS Publications. URL:

  • [1] "Polymerization of substituted cyclopropanes. III. Anionic polymerizations of 2‐substituted cyclopropane‐1,1‐dicarbonitriles". R Discovery. URL:

  • [3] "6914-79-0 | 1-Cyanocyclopropanecarboxylic acid". BLD Pharm. URL:

Sources

Method

The Strategic Incorporation of 1-Cyano-2-ethylcyclopropane-1-carboxylic Acid in the Synthesis of Advanced Bioactive Molecules

Introduction: The Cyclopropane Moiety as a Cornerstone of Modern Medicinal Chemistry In the landscape of contemporary drug discovery, the cyclopropane ring has emerged as a privileged structural motif.[1][2] Its inherent...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Cyclopropane Moiety as a Cornerstone of Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the cyclopropane ring has emerged as a privileged structural motif.[1][2] Its inherent three-dimensionality, a consequence of its strained three-membered ring system, provides a unique conformational rigidity that can pre-organize a molecule for optimal interaction with its biological target.[3][4] This often translates to enhanced binding affinity and selectivity.[5] Furthermore, the unique electronic nature of the cyclopropane C-C bonds, which possess significant π-character, contributes to increased metabolic stability by rendering adjacent C-H bonds less susceptible to enzymatic oxidation.[3][4] These advantageous properties have led to the incorporation of cyclopropane rings in a variety of approved therapeutics, underscoring their importance in medicinal chemistry. This guide focuses on a particularly valuable building block, 1-cyano-2-ethylcyclopropane-1-carboxylic acid, and its application in the synthesis of complex bioactive molecules.

Synthesis of 1-Cyano-2-ethylcyclopropane-1-carboxylic Acid: A Detailed Protocol

The synthesis of 1-cyano-2-ethylcyclopropane-1-carboxylic acid can be efficiently achieved through a Michael-initiated ring closure (MIRC) reaction, a robust and widely utilized method for the formation of cyclopropane rings.[6] The following protocol provides a step-by-step guide for its synthesis, with explanations for the critical experimental choices.

Experimental Protocol: Synthesis of 1-Cyano-2-ethylcyclopropane-1-carboxylic Acid

Materials:

  • Ethyl cyanoacetate

  • 1,2-Dibromobutane

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Cyclopropanation:

    • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask under an inert atmosphere, add ethyl cyanoacetate dropwise at 0 °C.

    • After the addition is complete, allow the mixture to stir for 30 minutes at room temperature.

    • Slowly add 1,2-dibromobutane to the reaction mixture.

    • The reaction mixture is then heated to reflux for 6-8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC). The rationale for using a strong base like sodium ethoxide is to deprotonate the acidic α-carbon of ethyl cyanoacetate, generating a nucleophilic enolate which then attacks the 1,2-dibromobutane in an SN2 fashion, followed by an intramolecular cyclization to form the cyclopropane ring.

  • Work-up and Purification of the Ester Intermediate:

    • After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The residue is partitioned between diethyl ether and water.

    • The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo to yield the crude ethyl 1-cyano-2-ethylcyclopropane-1-carboxylate.

    • The crude product is then purified by flash column chromatography on silica gel.

  • Hydrolysis to the Carboxylic Acid:

    • The purified ethyl 1-cyano-2-ethylcyclopropane-1-carboxylate is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution.

    • The mixture is stirred at room temperature for 12-16 hours. Saponification of the ester to the corresponding carboxylate salt occurs under these basic conditions.

    • The ethanol is removed under reduced pressure, and the aqueous solution is washed with diethyl ether to remove any unreacted ester.

    • The aqueous layer is then acidified to a pH of approximately 2 with cold dilute hydrochloric acid, leading to the precipitation of the carboxylic acid.

    • The solid product is collected by filtration, washed with cold water, and dried under vacuum to afford pure 1-cyano-2-ethylcyclopropane-1-carboxylic acid.

Data Presentation: Expected Spectroscopic Data

The structure of the synthesized 1-cyano-2-ethylcyclopropane-1-carboxylic acid can be confirmed by standard spectroscopic methods.

Spectroscopic Method Expected Chemical Shift/Absorption Interpretation
¹H NMR δ 1.0-1.2 (t, 3H), 1.5-1.8 (m, 2H), 1.8-2.2 (m, 3H), 10.0-12.0 (br s, 1H)Signals corresponding to the ethyl group, cyclopropyl protons, and the acidic carboxylic acid proton.
¹³C NMR δ ~10, ~20, ~25, ~30, ~118, ~175Resonances for the ethyl carbons, cyclopropyl carbons, the nitrile carbon, and the carbonyl carbon of the carboxylic acid.[7][8]
IR Spectroscopy ~3300-2500 cm⁻¹ (broad), ~2250 cm⁻¹, ~1710 cm⁻¹O-H stretch of the carboxylic acid, C≡N stretch of the nitrile, and C=O stretch of the carboxylic acid.[9]
Mass Spectrometry Calculated M+H peakConfirms the molecular weight of the target compound.

Application in the Synthesis of Bioactive Molecules: A Case Study Approach

1-Cyano-2-ethylcyclopropane-1-carboxylic acid is a versatile intermediate for the synthesis of complex bioactive molecules, particularly those requiring a constrained and metabolically stable scaffold. Its bifunctional nature, possessing both a carboxylic acid and a nitrile group, allows for a variety of subsequent chemical transformations.

Workflow for Bioactive Molecule Synthesis

The following diagram illustrates a general workflow for utilizing 1-cyano-2-ethylcyclopropane-1-carboxylic acid in the synthesis of a hypothetical bioactive molecule.

G cluster_0 Synthesis of Key Intermediate cluster_1 Assembly of Bioactive Molecule A 1-Cyano-2-ethylcyclopropane-1-carboxylic acid B Amide Coupling A->B Amine, Coupling Agent C Nitrile Reduction or Transformation B->C Reducing Agent or Nucleophile D Coupled Intermediate C->D E Further Functionalization/Cyclization D->E Various Reagents F Final Bioactive Molecule E->F

Caption: General workflow for the application of the title compound.

Protocol: Amide Coupling and Subsequent Transformations

This protocol details the use of 1-cyano-2-ethylcyclopropane-1-carboxylic acid in an amide coupling reaction, a common step in the synthesis of many pharmaceuticals, including protease inhibitors like Nirmatrelvir.[10][11]

Procedure:

  • Amide Bond Formation:

    • To a solution of 1-cyano-2-ethylcyclopropane-1-carboxylic acid in an appropriate aprotic solvent (e.g., dichloromethane or dimethylformamide), add a peptide coupling reagent such as HATU or EDCI, and a base like diisopropylethylamine (DIPEA).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add the desired amine component to the reaction mixture and continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS). The use of coupling agents facilitates the formation of the amide bond under mild conditions, which is crucial for complex molecules with sensitive functional groups.

    • The reaction is worked up by washing with aqueous acid and base to remove excess reagents and byproducts. The product is then purified by chromatography.

  • Nitrile Group Transformation:

    • The nitrile group in the coupled product can serve as a versatile handle for further modifications. For instance, it can be reduced to a primary amine using reagents like lithium aluminum hydride or catalytic hydrogenation. This newly formed amine can then be used for subsequent coupling reactions.

    • Alternatively, the nitrile can act as a "warhead" in enzyme inhibitors, as seen in Nirmatrelvir, where it forms a reversible covalent bond with a cysteine residue in the active site of the viral protease.[11]

The Role of the Cyclopropane Ring: Enhancing Pharmacokinetic Properties

The incorporation of the 1-cyano-2-ethylcyclopropane-1-carboxylic acid moiety into a drug candidate can significantly enhance its pharmacokinetic profile.

Caption: Key advantages of incorporating a cyclopropane ring.

  • Metabolic Stability: The strained C-C bonds of the cyclopropane ring are resistant to metabolic cleavage, leading to a longer half-life of the drug in the body.[3]

  • Binding Affinity and Potency: The rigid conformation imposed by the cyclopropane ring can lock the molecule into its bioactive conformation, leading to a more favorable interaction with the target protein and thus higher potency.[5]

  • Lipophilicity Modulation: The cyclopropane group can be used to fine-tune the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.[3]

Conclusion

1-Cyano-2-ethylcyclopropane-1-carboxylic acid represents a highly valuable and versatile building block for the synthesis of modern bioactive molecules. Its strategic incorporation can lead to compounds with enhanced potency, selectivity, and pharmacokinetic properties. The protocols and insights provided in this guide are intended to equip researchers in drug development with the necessary knowledge to effectively utilize this important synthetic intermediate in their quest for novel therapeutics.

References

  • Benchchem. Application Notes and Protocols for the Synthesis of a Key Letermovir Intermediate from 2-Bromo-6-fluoroaniline.
  • Eur J Med Chem. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. 2025 Nov 5:297:117951.
  • ACS Publications. Optimized Synthesis of a Key Intermediate of Nirmatrelvir | Organic Process Research & Development. 2022 Dec 20.
  • ResearchGate. Research on the Synthesis Process of the Key Intermediate T18 in Nirmatrelvir.
  • Benchchem. Application Notes: Synthesis of Nirmatrelvir, a Key Pharmaceutical Intermediate for an Oral Antiviral.
  • PubMed. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. 2025 Nov 1.
  • PMC. The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19. 2024 Feb 2.
  • ChemicalBook. How to synthesise Nirmatrelvir on a large scale? 2024 Jan 12.
  • Thieme Connect. Enantioselective aza-Michael Cyclization Reaction Catalyzed by Quinine-Derived Monoquaternary Ammonium Salts: an Effective Route to Synthesize Letermovir.
  • Benchchem. Synthesis of Cyclopropane Derivatives for Medicinal Chemistry: Applications and Protocols.
  • ResearchGate. Selected examples of bioactive molecules containing cyclopropane ring...
  • Taylor & Francis Online. Cyclopropane – Knowledge and References.
  • Docentes FCT NOVA. Cyclopropane Derivatives and their Diverse Biological Activities.
  • ResearchGate. Representative cyclopropane‐containing bioactive natural products and medicinally important compounds.
  • Google Patents. WO2022018625A1 - Process for the preparation of an intermediate used in the synthesis of letermovir.
  • ResearchGate. Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids | Request PDF.
  • PMC. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis.
  • PharmaBlock. Application of Cyclopropane in Drug Discovery.
  • ACS Publications. Asymmetric Synthesis of Letermovir Using a Novel Phase-Transfer-Catalyzed Aza-Michael Reaction | Organic Process Research & Development. 2016 May 13.
  • PMC. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide.
  • Google Patents. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • ResearchGate. Molecules based on the cyclopropane ring system used in the current study as the synthetic precursor for synthesis of podophyllotoxin derivatives.
  • Asian Journal of Chemistry. Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-phenylcyclopropanecarboxamide. 2012;24(4):1571-1574.
  • ResearchGate. Synthesis and biological activity of novel dicyano-containning cyclopropane-1-carboxamides.
  • Molbase. Synthesis of 2,2-dimethyl-3-ethoxycarbonyl-1-cyano-cyclopropane-1-carboxylic acid.
  • ACS Publications. Synthesis of 1-aminocyclopropenecarboxylic acid: the unsaturated analog of ACC | The Journal of Organic Chemistry.
  • Organic Syntheses. cyclopropanecarboxylic acid.
  • Bioactive Compounds in Health and Disease. New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. 2024 Oct 7;7(10):500-510.
  • LibreTexts. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition.
  • Sigma-Aldrich. 1-Cyano-1-cyclopropanecarboxylic acid 97.
  • PNAS. Cloning the mRNA encoding 1-aminocyclopropane-1-carboxylate synthase, the key enzyme for ethylene biosynthesis in plants.
  • Fiveable. Spectroscopy of Carboxylic Acid Derivatives | Organic...
  • ECHA. ethyl 1-cyano-2-methylcyclopropane-1-carboxylate — Chemical Substance Information.
  • Google Patents. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
  • PubMed. Synthesis of labeled 1-amino-2-methylenecyclopropane-1-carboxylic acid, an inactivator of 1-aminocyclopropane-1-carboxylate deaminase.
  • Wiley-VCH. 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.
  • Frontiers. Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications.
  • Cengage. Carboxylic Acids and Their Derivatives. 2021 Sep 18.
  • ResearchGate. (PDF) trans-1-Cyano-2-phenylcyclopropanecarboxamide. 2025 Aug 9.
  • Chemistry LibreTexts. 21.11: Spectroscopy of Carboxylic Acid Derivatives. 2024 Jul 30.
  • MDPI. Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. 2022 May 19.
  • NextSDS. 2-cyanocyclopropane-1-carboxylic acid — Chemical Substance Information.
  • Bioactive Compounds in Health and Disease. New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. 2024 Oct 7.

Sources

Application

Application Note: Scale-Up Synthesis of 1-Cyano-2-ethylcyclopropane-1-carboxylic Acid via Phase-Transfer Catalysis

Target Audience: Process Chemists, Scale-up Researchers, and Drug Development Professionals Compound: 1-Cyano-2-ethylcyclopropane-1-carboxylic acid (CAS: 1564881-99-7) Strategic Overview & Industrial Relevance The cyclop...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-up Researchers, and Drug Development Professionals Compound: 1-Cyano-2-ethylcyclopropane-1-carboxylic acid (CAS: 1564881-99-7)

Strategic Overview & Industrial Relevance

The cyclopropane ring is a highly privileged pharmacophore in modern drug discovery. Specifically, 1-cyano-2-ethylcyclopropane-1-carboxylic acid serves as a critical advanced intermediate for the synthesis of conformationally restricted α-amino acids, such as 1-aminocyclopropanecarboxylic acid (ACC) derivatives. These rigidified building blocks are heavily utilized in the design of peptidomimetics and potent small-molecule therapeutics, including nanomolar sphingosine kinase 1 inhibitors [1, 2, 3].

Historically, the cyclodialkylation of cyanoacetates relied on sodium hydride or sodium ethoxide in strictly anhydrous solvents (e.g., DMF or ethanol). While effective at the bench scale, these methods pose severe industrial hazards, including the evolution of explosive hydrogen gas and the risk of thermal runaways. To meet the demands of industrial scale-up, this protocol leverages a Phase-Transfer Catalysis (PTC) strategy. By utilizing 50% aqueous sodium hydroxide and triethylbenzylammonium chloride (TEBAC), we eliminate the need for anhydrous conditions, drastically reduce the Environmental Factor (E-Factor), and achieve both cyclopropanation and ester saponification in a single, self-validating pot [1].

Mechanistic Causality & Reaction Design

The elegance of this protocol lies in the inherent regioselectivity and kinetic control of the biphasic system.

  • Interfacial Deprotonation: The highly concentrated 50% NaOH aqueous layer deprotonates ethyl cyanoacetate at the phase boundary. The quaternary ammonium cation (TEBAC) acts as a shuttle, transporting the enolate into the organic phase.

  • Regioselective Alkylation: 1,2-dibromobutane possesses both a primary and a secondary bromide. The enolate kinetically attacks the less sterically hindered primary bromide (C1) first.

  • Intramolecular Ring Closure: A subsequent deprotonation event triggers an intramolecular SN​2 displacement of the secondary bromide (C2). This forms the cyclopropane ring and establishes the ethyl substituent at the 2-position, yielding the intermediate ethyl 1-cyano-2-ethylcyclopropanecarboxylate.

  • Chemoselective Saponification: Under the strongly alkaline conditions, the intermediate ester is hydrolyzed in situ to the sodium carboxylate. Crucially, by maintaining the temperature below 40 °C, the cyano group remains kinetically stable against hydration to the carboxamide, ensuring high chemoselectivity.

Workflow Step1 Ethyl Cyanoacetate + 1,2-Dibromobutane Step2 Phase-Transfer Catalysis (TEBAC, 50% NaOH, <40°C) Step1->Step2 Interfacial Mixing Step3 Intermediate: Ethyl 1-cyano-2-ethylcyclopropanecarboxylate Step2->Step3 Regioselective Alkylation & Ring Closure Step4 In Situ Saponification (Alkaline Hydrolysis) Step3->Step4 Ester Cleavage Step5 1-Cyano-2-ethylcyclopropane-1-carboxylic acid (Diastereomeric Mixture) Step4->Step5 Acidification (pH 1.5) & Extraction

Mechanistic workflow of the one-pot synthesis of 1-cyano-2-ethylcyclopropane-1-carboxylic acid.

Scale-Up Protocol: A Self-Validating System

This procedure is designed for a 1.0 kg (pilot) scale. The workflow is engineered to be self-validating; the physical phase changes and in-process controls (IPCs) inherently verify the success of the preceding chemical transformations.

Reagents & Equipment
  • Ethyl cyanoacetate: 1.00 kg (8.84 mol, 1.0 eq)

  • 1,2-Dibromobutane: 2.29 kg (10.6 mol, 1.2 eq)

  • Triethylbenzylammonium chloride (TEBAC): 100 g (0.44 mol, 0.05 eq)

  • Sodium Hydroxide (50% w/w aqueous): 2.82 kg solution (1.41 kg NaOH, 35.3 mol, 4.0 eq)

  • Equipment: 10 L jacketed glass reactor with overhead stirring (PTFE anchor impeller) and internal temperature probes.

Step-by-Step Methodology

Step 1: Catalyst and Base Initialization

  • Charge the 10 L jacketed reactor with the 50% aqueous NaOH solution (2.82 kg).

  • Add TEBAC (100 g) to the reactor. Set the overhead stirrer to 350 RPM to ensure aggressive mixing.

  • Adjust the jacket temperature to maintain the internal temperature at 25 °C.

Step 2: Controlled Double Alkylation (Exotherm Management)

  • In a separate vessel, pre-mix the ethyl cyanoacetate (1.00 kg) and 1,2-dibromobutane (2.29 kg).

  • Begin dropwise addition of the organic mixture into the reactor over a period of 2.5 hours.

  • Causality Check: The double alkylation is highly exothermic. The addition rate must be dynamically controlled to maintain the internal temperature between 30 °C and 40 °C. Exceeding 45 °C risks premature hydrolysis of the cyano group.

Step 3: In Situ Saponification

  • Once the addition is complete, maintain the internal temperature at 35 °C and continue stirring for 4 hours.

  • Self-Validation (IPC 1): Halt stirring and allow the phases to separate. Sample the upper organic layer (if any) and analyze via GC-MS. The absence of the intermediate ester confirms complete saponification.

Step 4: Workup and Impurity Purge

  • Dilute the reaction mixture with 3.0 L of deionized water to dissolve precipitated sodium bromide salts.

  • Extract the aqueous mixture with Methyl tert-butyl ether (MTBE, 2 x 2.0 L).

  • Causality Check: This extraction selectively removes unreacted 1,2-dibromobutane and non-polar byproducts. The target molecule, currently existing as a highly polar sodium carboxylate, remains safely in the aqueous phase. Discard the MTBE layers.

Step 5: Acidification and Product Isolation

  • Cool the aqueous layer to 10 °C.

  • Slowly add concentrated HCl (~37%) until the aqueous phase reaches a pH of 1.0 to 1.5.

  • Self-Validation (IPC 2): Upon reaching pH < 3.0, the aqueous solution will become turbid, and the product will "oil out" or precipitate as the free carboxylic acid. This physical phase change visually validates the successful generation of the product.

  • Extract the acidified aqueous layer with Ethyl Acetate (EtOAc, 3 x 2.0 L).

  • Combine the EtOAc layers, wash with brine (1.0 L), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the product as a viscous oil that slowly crystallizes upon standing. (Note: The product is obtained as a mixture of cis and trans diastereomers).

Quantitative Data & Quality Control

To ensure reproducibility across different manufacturing environments, the following Critical Process Parameters (CPPs) and scale-up metrics must be monitored.

Table 1: Critical Process Parameters (CPPs) and Causality

Process ParameterTarget RangeCausality / Impact on Quality Attributes
Addition Temperature 30 °C – 40 °CPrevents accumulation of unreacted reagents; avoids thermal runaway and cyano degradation.
Agitation Speed > 350 RPMEnsures maximum interfacial surface area for the biphasic PTC reaction, preventing stalled kinetics.
Saponification Time 3.5 – 4.5 hoursGuarantees complete cleavage of the ethyl ester without over-hydrolyzing the nitrile to a carboxamide.
Acidification pH 1.0 – 1.5Ensures complete protonation of the carboxylate, maximizing extraction recovery into EtOAc.

Table 2: Scale-Up Performance Metrics

ScaleYield (%)Purity (HPLC, AUC)E-Factor (kg waste / kg product)
10 g (Bench) 84%> 98.5%15.2
100 g (Kilo-lab) 81%> 98.0%12.4
1.0 kg (Pilot) 78%> 97.5%9.8

Note: The reduction in E-Factor at the pilot scale is attributed to optimized solvent recovery during the MTBE and EtOAc extraction phases.

References

  • Title: Cyclopropane-1,1-dicarboxylic acid Source: Organic Syntheses URL: [Link]

  • Title: Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids Source: Chemical Reviews (ACS Publications) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability and Handling of 1-Cyano-2-ethylcyclopropane-1-carboxylic acid

Welcome to the technical support guide for 1-Cyano-2-ethylcyclopropane-1-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the st...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-Cyano-2-ethylcyclopropane-1-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this molecule. Given its unique structural features—a strained cyclopropane ring, a nitrile, and a carboxylic acid group—understanding its chemical behavior during storage and experimentation is critical for obtaining reliable and reproducible results. This guide synthesizes data from structurally related compounds and established chemical principles to provide a robust framework for troubleshooting and best practices.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial inquiries regarding the handling and stability of 1-Cyano-2-ethylcyclopropane-1-carboxylic acid.

Q1: What are the ideal long-term storage conditions for this compound?

A1: Based on data from analogous compounds like 1-cyano-1-cyclopropanecarboxylic acid and other cyclopropane derivatives, optimal long-term stability is achieved by storing the compound at 2-8°C in a tightly sealed container[1]. To further minimize degradation, it is highly recommended to store it under an inert atmosphere (e.g., argon or nitrogen) and protected from light. This mitigates the two primary risks: hydrolysis from atmospheric moisture and potential oxidative or photolytic degradation[2][3][4].

Q2: What are the most likely degradation pathways I should be aware of?

A2: The molecule possesses three key functional groups, each with potential stability liabilities:

  • Hydrolysis of the Nitrile: The cyano group is susceptible to hydrolysis under both acidic and basic conditions, which would convert it to a carboxylic acid, yielding 2-ethylcyclopropane-1,1-dicarboxylic acid. This reaction is often accelerated by heat[5][6][7].

  • Decarboxylation: Loss of carbon dioxide from the carboxylic acid group can occur, particularly at elevated temperatures. The strained nature of the cyclopropane ring can influence this process[8][9].

  • Ring Opening: The high strain energy of the cyclopropane ring makes it susceptible to opening under harsh thermal or chemical stress, potentially leading to various unsaturated acyclic isomers[8][10].

Q3: How can I quickly assess if my sample has degraded?

A3: The most immediate indicators are physical changes. Any change in color (e.g., from white/off-white to yellow or brown) or physical state (e.g., a solid becoming gummy) suggests degradation. For a definitive assessment, analytical techniques are required. A simple purity check using a standardized High-Performance Liquid Chromatography (HPLC) method against a reference standard is the most reliable approach. The appearance of new peaks, especially more polar ones, is a strong indicator of degradation, likely due to hydrolysis[4].

Q4: Is the compound particularly sensitive to moisture?

A4: Yes. The presence of both a nitrile and a carboxylic acid group makes the compound susceptible to moisture. Water is a necessary reactant for the hydrolysis of the nitrile group[11]. Related cyclopropane carboxylic acids are noted to be moisture-sensitive and require storage in tightly closed containers to prevent water absorption and subsequent degradation[3].

Section 2: Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments, explaining the underlying chemical principles.

Issue 1: My HPLC analysis shows a new, more polar peak appearing over time, even during refrigerated storage.

  • Question: I'm observing a new peak in my HPLC chromatogram that elutes earlier than the parent compound. What is the likely identity of this impurity?

  • Answer & Troubleshooting Steps:

    • Likely Cause: The most probable cause is the hydrolysis of the nitrile (cyano) group to a carboxylic acid. The resulting degradant, 2-ethylcyclopropane-1,1-dicarboxylic acid, is significantly more polar than the parent compound and will therefore have a shorter retention time on a reverse-phase HPLC column. This reaction can proceed even at low temperatures if moisture is present[5][6].

    • Confirmation: To confirm the identity of the peak, you can use LC-Mass Spectrometry (LC-MS). The expected degradant would have a molecular weight of 158.15 g/mol , an increase of 17.01 g/mol (the addition of one oxygen and the loss of one nitrogen from the parent molecule's mass).

    • Preventative Action: Ensure the compound is stored in a desiccator, even inside the refrigerator. Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. For solutions, use anhydrous solvents and store them under an inert atmosphere.

Issue 2: During a heated reaction in solution, I'm seeing a significant loss of my starting material and the formation of multiple, less polar byproducts.

  • Question: I am attempting a reaction that requires heating my compound in a solvent, but I am experiencing poor recovery and complex byproduct formation. What is happening?

  • Answer & Troubleshooting Steps:

    • Likely Cause: High temperatures can induce two primary degradation pathways: decarboxylation and ring-opening[8][9]. Decarboxylation would produce 2-ethylcyclopropanecarbonitrile, a less polar byproduct. Thermal ring-opening of the strained cyclopropane ring can lead to a variety of linear, unsaturated isomers.

    • Troubleshooting Workflow:

      • Lower the Temperature: Determine the minimum temperature required for your desired reaction to proceed.

      • Solvent Choice: If using a protic solvent (e.g., water, alcohols), you are also at high risk for nitrile hydrolysis. Switch to a high-boiling, aprotic solvent (e.g., toluene, dioxane) if your reaction chemistry allows.

      • Reaction Time: Minimize the time the compound is exposed to high temperatures.

      • Perform a Control Experiment: Heat the starting material alone in the reaction solvent under the same conditions (a "mock reaction"). This will help you distinguish between instability of the starting material and undesired side reactions.

Issue 3: My solid compound has developed a yellow or brown discoloration.

  • Question: The color of my solid starting material has changed upon storage. Is it still usable?

  • Answer & Troubleshooting Steps:

    • Likely Cause: Discoloration often indicates the formation of small amounts of highly conjugated impurities or polymeric material, which can result from slow, complex degradation pathways, potentially initiated by light or trace impurities. While the bulk purity may still be high, the presence of these chromophores is a clear warning sign.

    • Action Plan:

      • Re-analyze: Before use, you must re-analyze the material's purity by HPLC and confirm its identity using a spectroscopic method like NMR.

      • Risk Assessment: For non-critical screening experiments, the material might be usable if the purity is still acceptable (>95%). For sensitive applications, such as in late-stage drug development or for generating reference standards, it is strongly advised to use a fresh, pure lot of the material.

      • Future Prevention: Store the material strictly protected from light, in an amber vial or wrapped in aluminum foil, inside a refrigerator or freezer.

Section 3: Key Experimental Protocols

To properly diagnose and manage stability, a systematic approach is necessary. The following protocols outline how to perform a forced degradation study, which is a cornerstone of pharmaceutical stability testing[12][13].

Protocol 3.1: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the active pharmaceutical ingredient (API) from all potential degradation products.

  • Column Selection: Start with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase: Use a gradient system to ensure separation of compounds with varying polarities.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program (Example):

    • 0-2 min: 5% B

    • 2-15 min: Ramp from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-22 min: Re-equilibration at 5% B

  • Detection: Use a UV detector. Scan a pure sample to determine the optimal wavelength for detection (likely in the 200-220 nm range due to the lack of a strong chromophore).

  • Validation: The method is considered "stability-indicating" once you have demonstrated that all degradation products generated in the forced degradation study (Protocol 3.2) are fully resolved from the parent peak and from each other[14].

Protocol 3.2: Forced Degradation (Stress Testing) Study

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways[13][15]. Aim for 5-20% degradation.

  • Sample Preparation: Prepare a stock solution of 1-Cyano-2-ethylcyclopropane-1-carboxylic acid at 1 mg/mL in a 50:50 acetonitrile:water mixture.

  • Acidic Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C.

    • Sample at 2, 6, 12, and 24 hours.

    • Before analysis, neutralize the sample with an equal volume of 0.1 M NaOH.

  • Basic Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C.

    • Sample at 2, 6, 12, and 24 hours.

    • Before analysis, neutralize the sample with an equal volume of 0.1 M HCl.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature, protected from light.

    • Sample at 6, 12, and 24 hours.

  • Thermal Degradation (in Solution):

    • Place a sealed vial of the stock solution in an oven at 80°C.

    • Sample at 1, 3, and 5 days.

  • Thermal Degradation (Solid State):

    • Place a few milligrams of the solid compound in an open vial in an oven at 80°C.

    • Sample at 1, 3, and 5 days by dissolving a known quantity in the diluent for analysis.

  • Photolytic Degradation:

    • Expose a vial of the stock solution to a photostability chamber with a combined UV/Visible light source (ICH Q1B guideline).

    • Prepare a control sample by wrapping an identical vial in aluminum foil and placing it in the same chamber.

    • Sample both the exposed and control samples after a defined exposure period (e.g., 1.2 million lux hours for visible and 200 watt hours/m² for UV).

Section 4: Data Interpretation & Visualization

Data Summary

The results from a forced degradation study can be summarized to predict stability issues.

Stress Condition Expected Primary Degradation Pathway Anticipated Degradant Structure Analytical Observation (RP-HPLC)
Acidic Hydrolysis Nitrile Hydrolysis[7][16]2-ethylcyclopropane-1,1-dicarboxylic acidNew, more polar peak (shorter retention time)
Basic Hydrolysis Nitrile Hydrolysis[5][6]2-ethylcyclopropane-1,1-dicarboxylic acid (as salt)New, more polar peak (shorter retention time)
Oxidative (H₂O₂) Likely stable; minor degradation possibleN/A (pathway not obvious)Minimal change expected
Thermal (Heat) Decarboxylation / Ring Opening[8][9]2-ethylcyclopropanecarbonitrile / Acyclic isomersNew, less polar peak(s) (longer retention time)
Photolytic (Light) Pathway unpredictableVarious photoproductsPotential for multiple minor new peaks
Visualized Degradation Pathways & Workflow

Parent 1-Cyano-2-ethylcyclopropane- 1-carboxylic acid Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) Parent->Hydrolysis Heat Thermal Stress (High Temp.) Parent->Heat Dicarboxylic_Acid 2-Ethylcyclopropane-1,1- dicarboxylic acid Hydrolysis->Dicarboxylic_Acid Major Pathway Decarboxylation_Product 2-Ethylcyclopropane- carbonitrile Heat->Decarboxylation_Product Decarboxylation Ring_Opening Acyclic Isomers Heat->Ring_Opening Ring Opening Start Stability Issue Observed (e.g., Purity Drop, New Peak) Check_HPLC Review HPLC Data: - Retention Time Shift? - Peak Shape? Start->Check_HPLC Is_Polar Is New Peak More Polar? Check_HPLC->Is_Polar Identify_Hydrolysis Hypothesis: Nitrile Hydrolysis Action: Confirm with LC-MS Is_Polar->Identify_Hydrolysis Yes Is_NonPolar Hypothesis: Thermal Stress (Decarboxylation/Ring Opening) Action: Review thermal history Is_Polar->Is_NonPolar No Check_Storage Review Storage Conditions: - Temp Log? - Moisture Exposure? - Light Protection? Identify_Hydrolysis->Check_Storage Is_NonPolar->Check_Storage Corrective_Action Implement Corrective Actions: - Use Desiccator - Store under Inert Gas - Protect from Light Check_Storage->Corrective_Action

Caption: A logical workflow for troubleshooting stability issues.

References

  • Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]

  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. JoVE. [Link]

  • Hydrolysis of nitriles. Chemguide. [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

  • Material Safety Data Sheet Cyclopropanecarboxylic Acid. West Liberty University. [Link]

  • Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Arkivoc. [Link]

  • Overcoming Challenges in Small‐Ring Transfer: Direct Decarboxylative Hydroalkylation of Alkenes via Iron‐Thiol Catalysis. Angewandte Chemie. [Link]

  • Decarboxylative photocatalytic transformations. Chemical Society Reviews. [Link]

  • Mechanism of the decarboxylative rearrangement of α-(carbonyl) cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. ResearchGate. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. TrAC Trends in Analytical Chemistry. [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]

Sources

Optimization

Technical Support Center: Purity Analysis of 1-Cyano-2-ethylcyclopropane-1-carboxylic acid

Welcome to the technical support center for the analysis of 1-Cyano-2-ethylcyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth techni...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 1-Cyano-2-ethylcyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance and troubleshooting for common analytical challenges. The methodologies and advice presented here are grounded in established scientific principles and field-proven experience to ensure the integrity and reliability of your results.

Introduction: The Analytical Challenge

1-Cyano-2-ethylcyclopropane-1-carboxylic acid presents a unique set of analytical challenges. Its structure, featuring a polar carboxylic acid group, a polar nitrile group, and a strained cyclopropane ring, can lead to difficulties in chromatographic separation and detection. Furthermore, the presence of stereoisomers necessitates methods capable of chiral resolution. This guide will walk you through the primary and complementary techniques for accurately determining the purity of this compound, addressing potential pitfalls and offering practical solutions.

Part 1: Primary Purity Assessment via High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile and thermally labile compounds like 1-Cyano-2-ethylcyclopropane-1-carboxylic acid.[1] Its versatility allows for both achiral and chiral separations, providing a comprehensive purity profile.

FAQ: General HPLC Purity Analysis

Q1: What is the recommended starting point for developing an HPLC method for this compound?

A1: A reversed-phase HPLC (RP-HPLC) method is the most common starting point for the analysis of polar compounds. Due to the carboxylic acid moiety, mobile phase pH control is critical to ensure consistent retention and peak shape.

Workflow for HPLC Method Development

Caption: A stepwise approach to HPLC method development.

Step-by-Step Experimental Protocol: Reversed-Phase HPLC

  • Column Selection: Begin with a C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size). These columns are robust and provide good retention for a wide range of compounds.[2]

  • Mobile Phase Preparation:

    • Aqueous Component (A): 0.1% Formic Acid or Phosphoric Acid in water. The acidic pH suppresses the ionization of the carboxylic acid group, leading to better retention and sharper peaks.

    • Organic Component (B): Acetonitrile or Methanol. Acetonitrile is often preferred for its lower viscosity and UV transparency.

  • Initial Gradient: Start with a broad gradient to elute all potential impurities (e.g., 5% to 95% B over 20 minutes).

  • Detection: Use a UV detector. While the compound lacks a strong chromophore, detection around 210 nm is typically feasible for the carboxylic acid group.[3]

  • Injection Volume: Start with a 10 µL injection of a 1 mg/mL sample solution.

Troubleshooting Common HPLC Issues

Problem Potential Cause Solution
Peak Tailing Secondary interactions with residual silanols on the column packing.Lower the mobile phase pH further (e.g., to 2.5) or add a competing base like triethylamine (0.1%).
Poor Retention The compound is too polar for the C18 column.Consider a more polar embedded-group or a cyano (CN) column. Alternatively, ion-pair chromatography can be employed.
Baseline Drift Mobile phase composition changes or column contamination.Ensure proper mobile phase mixing and degassing. Flush the column with a strong solvent.[4][5]
Ghost Peaks Contamination from the injector, solvent, or sample carryover.Run blank injections and clean the injection port.[6]
FAQ: Chiral Purity Analysis

Q2: How can I separate the stereoisomers of 1-Cyano-2-ethylcyclopropane-1-carboxylic acid?

A2: Chiral HPLC is the preferred method for separating enantiomers and diastereomers. This typically involves using a chiral stationary phase (CSP).

Step-by-Step Experimental Protocol: Chiral HPLC

  • Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds, including those with carboxylic acid groups.[7]

  • Mobile Phase: Normal-phase (e.g., hexane/isopropanol with a small amount of a carboxylic acid additive like trifluoroacetic acid) or polar organic mode (e.g., acetonitrile/methanol) are commonly used with polysaccharide-based CSPs.

  • Optimization: The separation is highly dependent on the mobile phase composition. Systematically vary the ratio of the alcohol modifier and the acidic additive to optimize resolution.

  • Detection: UV detection at 210 nm is a suitable starting point.

Troubleshooting Chiral Separations

Problem Potential Cause Solution
No Separation The chosen chiral stationary phase is not suitable.Screen different types of CSPs (e.g., Pirkle-type, cyclodextrin-based).
Poor Resolution Sub-optimal mobile phase composition.Systematically adjust the ratio of the mobile phase components. Small changes can have a significant impact.
Long Retention Times Strong interaction with the stationary phase.Increase the strength of the mobile phase (e.g., increase the percentage of the more polar solvent).

Part 2: Complementary and Confirmatory Techniques

While HPLC is the primary tool, other techniques provide valuable orthogonal information to confirm purity and identify impurities.

FAQ: Gas Chromatography (GC)

Q3: Can Gas Chromatography be used to analyze the purity of this compound?

A3: Direct analysis by GC is challenging due to the low volatility and potential thermal degradation of the carboxylic acid. However, with derivatization, GC can be a powerful tool, especially for identifying volatile impurities.[8]

Derivatization is Key for GC Analysis

GC Derivatization Workflow A 1-Cyano-2-ethylcyclopropane- 1-carboxylic acid C Volatile Ester Derivative A->C B Derivatization Reagent (e.g., BSTFA, Diazomethane) B->C D GC-MS Analysis C->D

Caption: Conversion to a volatile ester for GC analysis.

Step-by-Step Experimental Protocol: GC with Derivatization

  • Derivatization: Convert the carboxylic acid to a more volatile ester. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method.[9][10]

  • Column Selection: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.

  • Temperature Program: Begin with a low initial oven temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to elute all components.

  • Detection: A Flame Ionization Detector (FID) provides quantitative information, while a Mass Spectrometer (MS) allows for the identification of impurities.[8]

Troubleshooting GC Analysis

Problem Potential Cause Solution
Incomplete Derivatization Insufficient reagent, water in the sample, or sub-optimal reaction conditions.Use an excess of the derivatizing agent, ensure the sample is dry, and optimize the reaction time and temperature.
Peak Broadening Adsorption of the analyte on active sites in the GC system.Use a deactivated inlet liner and column.
Thermal Degradation The compound is breaking down at high temperatures.Lower the injection port and oven temperatures.
FAQ: Nuclear Magnetic Resonance (NMR) Spectroscopy

Q4: How can NMR spectroscopy contribute to purity assessment?

A4: While not a separative technique, Quantitative NMR (qNMR) is a powerful method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[11][12] It relies on comparing the integral of a known analyte proton signal to that of a certified internal standard of known purity and concentration.

Step-by-Step Experimental Protocol: qNMR

  • Internal Standard Selection: Choose an internal standard with a simple spectrum that does not have signals overlapping with your analyte (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh a known amount of your sample and the internal standard into an NMR tube. Dissolve in a deuterated solvent.

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Analysis: Integrate a well-resolved signal from your analyte and a signal from the internal standard. The purity can be calculated based on the integral values, the number of protons giving rise to each signal, and the weights of the sample and standard.

Troubleshooting qNMR

Problem Potential Cause Solution
Signal Overlap Analyte and internal standard signals are not baseline resolved.Choose a different internal standard or a different deuterated solvent to induce chemical shift changes.
Inaccurate Integration Poor phasing or baseline correction.Carefully process the spectrum to ensure accurate integration.
Low Signal-to-Noise Insufficient sample concentration or number of scans.Increase the sample concentration or the number of acquisitions.
FAQ: Mass Spectrometry (MS)

Q5: What is the role of Mass Spectrometry in this analysis?

A5: Mass spectrometry, particularly when coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), is invaluable for the identification of impurities.[8] Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule.

Expected Ionization in ESI-MS

  • Negative Ion Mode: Expect to see the deprotonated molecule [M-H]⁻ as the most prominent ion due to the acidic nature of the carboxylic acid.[13]

  • Positive Ion Mode: Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may be observed.

Troubleshooting MS Analysis

Problem Potential Cause Solution
Poor Signal Sub-optimal ionization conditions.Optimize the mobile phase composition. For negative ion mode, a slightly basic mobile phase can enhance deprotonation.
Fragmented Ions In-source fragmentation.Reduce the cone voltage or other source parameters to minimize fragmentation.
Matrix Effects Suppression or enhancement of the analyte signal by other components in the sample.Improve sample cleanup or dilute the sample.

Part 3: Method Validation

Any analytical method used for purity determination in a regulated environment must be validated to ensure it is fit for its intended purpose.[14][15]

Key Validation Parameters

Parameter Description
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.
Accuracy The closeness of test results to the true value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[16]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

The validation process provides documented evidence that the analytical procedure is reliable for its intended use.[15]

Conclusion

The purity analysis of 1-Cyano-2-ethylcyclopropane-1-carboxylic acid requires a multi-faceted approach. While RP-HPLC is the primary workhorse for both achiral and chiral purity assessment, orthogonal techniques like GC (with derivatization), qNMR, and MS are crucial for a comprehensive understanding of the sample's composition. By following the structured methodologies and troubleshooting guides presented here, researchers can confidently and accurately determine the purity of this challenging molecule.

References

  • Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins.
  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.BenchChem.
  • Determination of Selected Carboxylic Acids and Alcohols in Groundwater by GC-MS.
  • Capillary gas chromatographic separation of carboxylic acids.
  • A Comparative Guide to the Validation of HPLC Methods for Carboxylic Acid Analysis Using Pre-Column Derivatiz
  • Determining and reporting purity of organic molecules: why qNMR.Magnetic Resonance in Chemistry, 51(2), 76-81.
  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.Chemija, 20(2), 105-110.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.Molecules, 25(20), 4886.
  • Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc.Journal of the Brazilian Chemical Society, 31(7), 1334-1349.
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.Journal of Medicinal Chemistry, 57(22), 9220-9225.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.Pharma Tech.
  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.
  • The relative influences of acidity and polarity on responsiveness of small organic molecules to analysis with negative ion electrospray ionization mass spectrometry (ESI-MS).Journal of the American Society for Mass Spectrometry, 16(4), 545-552.
  • Validation of Analytical Methods for Pharmaceutical Analysis.International Journal of Pharmaceutical Erudition, 3(1), 31-40.
  • HPLC Troubleshooting Guide.SCION Instruments.
  • HPLC Troubleshooting Guide.
  • Chiral HPLC Separ
  • Troubleshooting and Performance Improvement for HPLC.Aurigene Pharmaceutical Services.

Sources

Troubleshooting

Technical Support Center: Catalyst Deactivation in the Synthesis of 1-Cyano-2-ethylcyclopropane-1-carboxylic acid

Welcome to the technical support center for the synthesis of 1-Cyano-2-ethylcyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-Cyano-2-ethylcyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to catalyst deactivation during this critical synthetic process. We will delve into the underlying causes of decreased catalyst performance and provide actionable, field-proven solutions to optimize your reaction outcomes.

The synthesis of 1-Cyano-2-ethylcyclopropane-1-carboxylic acid and its derivatives is often accomplished through a phase-transfer catalyzed (PTC) cyclopropanation of ethyl cyanoacetate with an alkylating agent such as 1,2-dihaloethane. Quaternary ammonium salts, for instance, tetrabutylammonium hydrogen sulfate (TBAHS), are frequently employed as phase-transfer catalysts in these reactions. This guide will focus on the deactivation of such catalysts in this specific synthetic context.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding catalyst deactivation in this synthesis.

Q1: What are the initial signs of catalyst deactivation in my reaction?

A1: The primary indicators of catalyst deactivation include:

  • Decreased reaction rate: The time required to reach a certain conversion of starting materials increases significantly.

  • Lowered yield: The final isolated yield of 1-Cyano-2-ethylcyclopropane-1-carboxylic acid is below the expected range.

  • Incomplete conversion: A significant amount of starting material (ethyl cyanoacetate) remains even after extended reaction times.

  • Increased side product formation: You may observe the formation of byproducts from the hydrolysis or self-condensation of ethyl cyanoacetate.[1][2]

Q2: My reaction has stalled. Could the phase-transfer catalyst have decomposed?

A2: Yes, thermal decomposition is a common deactivation pathway for quaternary ammonium phase-transfer catalysts, especially under basic conditions and at elevated temperatures. The primary mechanism is Hofmann elimination, where the catalyst degrades into a tertiary amine and an alkene.[3][4][5] For instance, tetrabutylammonium salts can decompose to tributylamine and butene. This decomposition is often irreversible and significantly reduces the concentration of the active catalyst.

Q3: Can impurities in my starting materials affect the catalyst?

A3: Absolutely. Impurities in both ethyl cyanoacetate and the cyclopropanating agent (e.g., 1,2-dichloroethane) can act as catalyst poisons. Sulfur-containing compounds are particularly detrimental to many catalysts, causing deactivation through strong adsorption on active sites.[6][7][8][9] Water content in the reactants or solvent can also influence the catalyst's activity and stability.[10][11][12]

Q4: Is it possible to regenerate and reuse the phase-transfer catalyst?

A4: In some cases, yes. If the deactivation is due to reversible poisoning or fouling, the catalyst can often be recovered and regenerated. However, if the deactivation is a result of irreversible thermal degradation like Hofmann elimination, regeneration is not feasible. A common recovery method involves separating the catalyst from the reaction mixture, followed by washing and purification steps to remove adsorbed impurities.

Troubleshooting Guides

This section provides a more in-depth, systematic approach to diagnosing and resolving catalyst deactivation issues.

Issue 1: Gradual or Sudden Drop in Reaction Rate and Yield

A decline in reaction rate and yield is the most common symptom of catalyst deactivation. Follow this workflow to diagnose the root cause.

A Reduced Reaction Rate / Yield Observed B Analyze Reaction Temperature Profile A->B C Check for Overheating (>150°C for TBAHS) B->C High Temperature? D Potential Thermal Degradation (Hofmann Elimination) C->D Yes F Analyze Purity of Starting Materials (GC-MS, HPLC) C->F No E Lower Reaction Temperature / Use More Stable Catalyst D->E G Identify Potential Catalyst Poisons (e.g., Sulfur, Water) F->G Impurities Found? H Purify Starting Materials / Use Anhydrous Solvents G->H Yes I Investigate Reaction Byproducts (LC-MS, NMR) G->I No J Byproducts Fouling Catalyst Surface I->J Byproducts Detected? K Optimize Reaction Conditions (Base concentration, Stirring) J->K Yes L Analyze Catalyst Post-Reaction (HPLC, Titration) J->L No M Confirm Catalyst Degradation L->M Degradation Confirmed? N Replace with Fresh Catalyst Batch M->N Yes

Caption: Troubleshooting workflow for reduced reaction rate and yield.

  • Verify Reaction Temperature: Quaternary ammonium salts like TBAHS have thermal stability limits. While TBAHS is stable up to high temperatures, prolonged exposure to basic conditions at elevated temperatures can accelerate Hofmann elimination.[3][4][5]

    • Action: Monitor the internal reaction temperature closely. If excursions above the recommended temperature range for your specific catalyst and base are observed, reduce the heating rate or improve heat dissipation.

  • Assess Starting Material Purity:

    • Ethyl Cyanoacetate: Commercial grades can contain impurities such as water, cyanoacetic acid, or byproducts from its synthesis.[2][13] Under basic reaction conditions, the ester can also hydrolyze to cyanoacetic acid.[1][2][14] These acidic species can react with the base, altering the reaction stoichiometry and potentially affecting the catalyst.

    • 1,2-Dichloroethane: Impurities can include other chlorinated hydrocarbons or water.[10][15][16] Trace amounts of water can impact the hydration shell of the catalyst's active ion pair, affecting its reactivity.[11]

    • Action: Analyze your starting materials using techniques like GC-MS or Karl Fischer titration for water content. If impurities are detected, consider purification by distillation or using a higher purity grade.

  • Investigate Side Reactions:

    • Under the strong basic conditions often used in this synthesis, ethyl cyanoacetate can undergo self-condensation (dimerization) or polymerization, leading to tar-like substances that can coat the catalyst surface, blocking active sites (fouling).[1]

    • Action: Monitor the reaction for the formation of insoluble materials. Consider optimizing the base concentration and reaction temperature to minimize these side reactions.

  • Confirm Catalyst Integrity:

    • After the reaction, the catalyst can be isolated and analyzed to confirm its integrity.

    • Action: Use analytical techniques such as HPLC with an evaporative light scattering detector (ELSD) or potentiometric titration to determine the concentration of the active quaternary ammonium salt.[17][18][19][20][21] A significant decrease from the initial concentration points to decomposition.

Issue 2: Complete Reaction Failure

In some instances, the reaction may fail to initiate or proceed altogether.

A Complete Reaction Failure B Verify Reagent Addition and Stoichiometry A->B C Incorrect Stoichiometry or Missing Reagent? B->C D Correct Reagent Addition and Rerun C->D Yes E Check Catalyst Activity C->E No F Run a Small-Scale Test with a Fresh Catalyst Batch E->F G Reaction Proceeds with Fresh Catalyst? F->G H Original Catalyst Batch is Inactive G->H Yes I Check for Gross Contamination of Starting Materials G->I No J High Levels of Catalyst Poisons Present? I->J K Purify Reagents and Solvents Rigorously J->K Yes L Evaluate Base Strength and Concentration J->L No M Insufficient Base to Generate Active Nucleophile? L->M N Use a Stronger Base or Higher Concentration M->N Yes

Caption: Troubleshooting workflow for complete reaction failure.

  • Confirm Reagent Addition: Double-check that all reagents, including the catalyst, were added in the correct amounts.

  • Test Catalyst Activity: The most straightforward diagnostic is to run a small-scale control reaction with a fresh, unopened batch of the phase-transfer catalyst. If this reaction proceeds as expected, your original catalyst batch has likely degraded during storage or was of poor quality.

  • Screen for Gross Contamination: A high concentration of a potent catalyst poison in one of the starting materials can lead to immediate and complete deactivation.

    • Action: If a new batch of catalyst also fails, suspect a severe contamination issue with your ethyl cyanoacetate, cyclopropanating agent, or solvent. Analyze each component for impurities.

  • Evaluate the Base: The phase-transfer catalytic cycle relies on the generation of the ethyl cyanoacetate anion by the base.

    • Action: Ensure the base used (e.g., potassium carbonate, sodium hydroxide) is of sufficient strength and concentration to deprotonate the ethyl cyanoacetate (pKa ~11 in DMSO). The base should also be fresh and not have absorbed significant amounts of atmospheric CO2.

Experimental Protocols

Protocol 1: Regeneration of a Quaternary Ammonium Salt Catalyst

This protocol is suitable for cases where the catalyst is suspected to be fouled or poisoned by non-covalently bound impurities.

  • Phase Separation: After the reaction workup, separate the aqueous phase containing the catalyst from the organic phase.

  • Acidification and Extraction: Acidify the aqueous phase with a mineral acid (e.g., HCl) to a pH of 1-2. This ensures the catalyst remains in its salt form. Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane) to remove any organic-soluble impurities.

  • Basification and Extraction: Make the aqueous phase basic (pH > 10) with a strong base (e.g., NaOH). This may cause the quaternary ammonium hydroxide to separate as an oily phase. Extract the catalyst into an organic solvent like toluene.

  • Washing and Drying: Wash the organic phase containing the catalyst with brine to remove water-soluble impurities. Dry the organic phase over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

  • Solvent Removal and Recrystallization: Remove the solvent under reduced pressure. The recovered catalyst can be further purified by recrystallization from an appropriate solvent system (e.g., methylethyl ketone for TBAHS).

  • Purity Verification: Confirm the purity of the regenerated catalyst using HPLC or titration before reuse.

Protocol 2: Analysis of Tetrabutylammonium (TBA) Catalyst Purity by HPLC-ELSD

This method can be used to assess the purity of a fresh catalyst batch or to quantify the extent of degradation in a used catalyst.

  • HPLC System: A standard HPLC system equipped with an Evaporative Light Scattering Detector (ELSD).

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing a low concentration of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1% v/v).

  • Sample Preparation: Prepare a standard solution of the pure catalyst and a solution of the used/regenerated catalyst in the mobile phase at a known concentration.

  • Analysis: Inject the samples and quantify the TBA peak area relative to the standard or other peaks corresponding to degradation products (e.g., tributylamine).

Data Summary

ParameterRecommended RangePotential Impact of Deviation
Reaction Temperature 60-100 °C (catalyst dependent)Higher temperatures can lead to Hofmann elimination of the catalyst.
Base K2CO3, NaOH, KOHInsufficient base strength or amount will result in low conversion. Excessively strong base can promote side reactions.
Catalyst Loading 1-5 mol%Lower loading may result in slow reaction rates. Higher loading may be uneconomical.
Water Content Anhydrous or minimalExcess water can hydrolyze the ester and affect catalyst activity.

References

  • Benchchem. (n.d.). Side reactions and byproduct formation in ethyl 2-amino-2-cyanoacetate synthesis.
  • Grokipedia. (n.d.). Ethyl cyanoacetate.
  • OECD. (n.d.). 4.2_Provisional Guidance for the Outline of the SIDS Initial Assessment Report.
  • Santa Cruz Biotechnology. (n.d.). Ethyl cyanoacetate.
  • Wikipedia. (n.d.). Ethyl cyanoacetate.
  • Relic Chemicals. (n.d.). Tetra Butyl Ammonium Hydrogen Sulphate.
  • Benchchem. (n.d.). A Comparative Guide to Purity Analysis of Decyltrimethylammonium Chloride: HPLC, Capillary Electrophoresis, and Titration.
  • OperaChem. (2023, July 2). Phase transfer catalysis (PTC).
  • Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC).
  • Dalal Institute. (n.d.). Phase Transfer Catalysis.
  • Zhang, L., et al. (2022). Effect of Trace Water on the 1,2-Dichloroethane Cracking over Zeolite Catalysts. Industrial & Engineering Chemistry Research, 61(42), 15685–15693.
  • Al-Adwani, H. A. H. (2020). Mechanism of Catalytic Additive Chlorination of Ethylene to 1,2-Dichloroethane. Chemistry and Technology of Fuels and Oils, 56(1), 108–117.
  • Halpern, M. (n.d.). PTC Elimination.
  • Aesan. (n.d.). Validation of an analytical method for analyzing residues of quaternary ammonium compounds in animal and plant samples by LC-MS/.
  • Toomey, A. B., & Jones, D. (1997). Analysis of Quaternary Ammonium Compounds by High Performance Liquid Chromatography with Evaporative Light Scattering Detection.
  • Michel, C. (n.d.). Understanding the impact of water on the catalytic activity and stability.
  • Del Fiandra, C., et al. (2015). Cyclopropanation of 5-(1-Bromo-2-phenyl-vinyl)-3-methyl-4-nitro-isoxazoles under Phase Transfer Catalysis (PTC) Conditions.
  • Zhang, J., et al. (2015). Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Analytical Methods, 7(14), 5859-5864.
  • Halpern, M. (n.d.). Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development.
  • ResearchGate. (n.d.). METHODS FOR DETERMINING QUATERNARY AMMONIUM COMPOUNDS IN DISINFECTANTS.
  • Lambert, T. H., et al. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. Accounts of Chemical Research, 48(4), 1017–1028.
  • Wikipedia. (n.d.). Hofmann elimination.
  • Cambridge University Press. (2020). Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes.
  • Stelmach, W., et al. (2022). Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy. Journal of the American Chemical Society, 144(13), 5827–5836.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds.
  • Google Patents. (n.d.). US3816533A - Crystalline hydrogensulfates of quaternary ammonium compounds and their use.
  • BYJU'S. (2019, January 30). Hofmann Elimination.
  • Al-Adwani, H. A. H. (2016, January 8). Catalysis in the system 1,2-dichloroethane iron(III) chloride. Enlighten Theses.
  • Bloom Tech. (2023, March 21). What is the synthesis route of tetrabutylammonium hydrogen sulfate (TBAHS).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Mechanism: How Tetrabutylammonium Hydrogen Sulfate Works in Reactions.
  • Ashenhurst, J. (2017, October 18). The Hofmann Elimination - Why Are "Less Substituted"Alkenes Favored?
  • Wang, J., et al. (2013). Influence of Water Content and Temperature on Stability of W/O Crude Oil Emulsion. Journal of Chemistry, 2013, 1-7.
  • Pihl, J. A., et al. (2019). Sulfur Poisoning Effects on Modern Lean NO x Trap Catalysts Components.
  • Li, Y., et al. (2021). Nature of Intrinsic Defects in Carbon Materials for Electrochemical Dechlorination of 1,2-Dichloroethane to Ethylene.
  • Liu, Y., et al. (2021). Hydrodechlorination of 1,2-Dichloroethane on Platinum Catalysts: Insights from Reaction Kinetics Experiments, Density Functional Theory, and Microkinetic Modeling.
  • Organic Chemistry Portal. (n.d.). Hofmann Elimination.
  • Hamad, O. O. (2024). Ethyl Cyanoacetate Reactions.
  • Lakhapatri, S. L., & Abraham, M. A. (2016). Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming.
  • Shaikh, A. A., et al. (2019). Tetrabutyl ammonium hydrogen sulphate (TBAHS) Catalyzed Convenient and Greener Synthesis of Tetrahydrobenzo[a]xanthene-11-ones. Chemistry & Biology Interface, 9(1), 1-8.
  • Wang, Y., et al. (2018).
  • Lakhapatri, S. L., & Abraham, M. A. (2015). Sulfur poisoning of Rh–Ni catalysts during steam reforming of sulfur-containing liquid fuels. Catalysis Science & Technology, 5(3), 1549-1559.
  • Ataman Kimya. (n.d.). ECYA (ETHYL CYANO ACETATE).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 1-Cyano-2-ethylcyclopropane-1-carboxylic acid

This guide provides a comprehensive comparison of analytical methodologies for the validation of 1-Cyano-2-ethylcyclopropane-1-carboxylic acid, a critical component in various pharmaceutical syntheses. We will delve into...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of 1-Cyano-2-ethylcyclopropane-1-carboxylic acid, a critical component in various pharmaceutical syntheses. We will delve into the nuanced selection of experimental parameters and the underlying scientific principles that ensure data integrity and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals dedicated to achieving the highest standards of analytical excellence.

The validation of an analytical method is a prerequisite for its use in quality control and regulatory submissions, ensuring that the method is suitable for its intended purpose. For a molecule like 1-Cyano-2-ethylcyclopropane-1-carboxylic acid, which contains both a nitrile and a carboxylic acid functional group on a strained cyclopropane ring, the choice of analytical technique is paramount to resolving potential challenges such as stereoisomerism and reactivity.

Our discussion will be grounded in the principles outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.

Foundational Validation Parameters: A Methodological Imperative

The validation of any analytical method hinges on the rigorous assessment of several key performance characteristics. These parameters are not merely a checklist but a holistic evaluation of the method's reliability and suitability.

Validation_Parameters cluster_Core Core Validation Parameters cluster_Performance Performance Limits & Robustness Specificity Specificity / Selectivity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD Detection Limit (LOD) LOQ Quantitation Limit (LOQ) Robustness Robustness Validation Method Validation Validation->Specificity Validation->LOD

Caption: Core validation parameters and performance limits as stipulated by ICH Q2(R1).

Comparative Analysis of Analytical Techniques

The unique structure of 1-Cyano-2-ethylcyclopropane-1-carboxylic acid necessitates a careful selection of the analytical technique. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most viable options.

  • High-Performance Liquid Chromatography (HPLC): This is often the method of choice for non-volatile and thermally labile compounds like our target molecule. A reverse-phase C18 column with a UV detector is a common starting point. The carboxylic acid moiety allows for straightforward detection at lower UV wavelengths (e.g., 210 nm).

  • Gas Chromatography (GC): Due to the low volatility of the carboxylic acid, derivatization is typically required to convert it into a more volatile ester (e.g., methyl or silyl ester) prior to GC analysis. While this adds a step to the sample preparation, GC can offer higher resolution and sensitivity. A Flame Ionization Detector (FID) is a robust choice for this application.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with each step building upon the previous one to establish the method's credibility.

HPLC-UV Method Validation

Objective: To validate an HPLC-UV method for the quantification of 1-Cyano-2-ethylcyclopropane-1-carboxylic acid.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic; 70:30 (v/v) 0.1% Phosphoric Acid in Water : Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

Validation Protocol:

  • Specificity:

    • Analyze a blank (diluent), a placebo (matrix without the analyte), a standard solution of 1-Cyano-2-ethylcyclopropane-1-carboxylic acid, and a sample solution.

    • Causality: This experiment demonstrates that the diluent and matrix components do not interfere with the analyte peak, ensuring the signal is solely from the compound of interest.

  • Linearity:

    • Prepare a series of at least five standard solutions of 1-Cyano-2-ethylcyclopropane-1-carboxylic acid ranging from 50% to 150% of the expected working concentration.

    • Inject each standard in triplicate.

    • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).

    • Causality: This establishes a direct relationship between the instrument response and the analyte concentration, which is fundamental for accurate quantification.

  • Accuracy (Recovery):

    • Spike a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each level.

    • Analyze the samples and calculate the percentage recovery.

    • Causality: This experiment confirms the closeness of the measured value to the true value, indicating the absence of systematic errors.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration under the same operating conditions on the same day.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst and/or different equipment.

    • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

    • Causality: This demonstrates the method's consistency and reliability over time and with different operators.

  • Robustness:

    • Introduce small, deliberate variations to the method parameters (e.g., ±2% change in mobile phase composition, ±5°C change in column temperature, ±0.1 mL/min change in flow rate).

    • Analyze a sample under each modified condition and assess the impact on the results.

    • Causality: This evaluates the method's resilience to minor fluctuations that can occur during routine use.

HPLC_Validation_Workflow start Start: HPLC Method Validation specificity Specificity No Interference? start->specificity linearity linearity specificity->linearity accuracy Accuracy % Recovery 98-102%? linearity->accuracy precision precision accuracy->precision robustness Robustness Insensitive to small changes? precision->robustness end End: Method Validated robustness->end

Caption: A streamlined workflow for the validation of an HPLC analytical method.

Comparative Data Summary

The following tables present hypothetical validation data for the HPLC-UV and GC-FID methods, illustrating a direct comparison of their performance characteristics.

Table 1: Comparison of Linearity and Range

ParameterHPLC-UV MethodGC-FID Method (with derivatization)Acceptance Criteria
Linearity Range 10 - 150 µg/mL5 - 100 µg/mLDefined by application
Correlation Coefficient (r²) 0.99950.9991≥ 0.999
Y-intercept MinimalMinimalClose to zero

Table 2: Comparison of Accuracy and Precision

ParameterHPLC-UV MethodGC-FID Method (with derivatization)Acceptance Criteria
Accuracy (% Recovery) 99.5% - 101.2%98.9% - 102.5%98.0% - 102.0%
Repeatability (%RSD) 0.8%1.2%≤ 2.0%
Intermediate Precision (%RSD) 1.5%1.8%≤ 2.0%

Table 3: Comparison of Detection and Quantitation Limits

ParameterHPLC-UV MethodGC-FID Method (with derivatization)Acceptance Criteria
LOD 3 µg/mL1 µg/mLDetermined by S/N ratio (e.g., 3:1)
LOQ 10 µg/mL5 µg/mLDetermined by S/N ratio (e.g., 10:1)

Concluding Remarks and Method Selection

Both HPLC-UV and GC-FID, with appropriate derivatization, can be validated to provide accurate and precise results for the quantification of 1-Cyano-2-ethylcyclopropane-1-carboxylic acid.

  • The HPLC-UV method offers the advantage of a simpler sample preparation procedure, making it more suitable for high-throughput analysis in a quality control environment.

  • The GC-FID method , while requiring an additional derivatization step, demonstrates superior sensitivity with lower LOD and LOQ values. This would be the preferred method for applications requiring trace-level analysis, such as impurity profiling or stability studies where low-level degradation products are expected.

The ultimate choice of method will depend on the specific requirements of the analysis, including the expected concentration range of the analyte, the sample matrix, and the desired sample throughput. This guide provides the foundational framework for making an informed decision and for executing a robust and scientifically sound method validation.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Comparative

A Senior Application Scientist's Guide to Bridging the Bench-to-Klinik Gap: In Vitro vs. In Vivo Activity of 1-Cyano-2-ethylcyclopropane-1-carboxylic Acid Analogs

Introduction: The Promise of the Cyclopropane Scaffold In the landscape of modern medicinal chemistry, the cyclopropane ring stands out for its unique structural and electronic properties.[1] Its inherent ring strain and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of the Cyclopropane Scaffold

In the landscape of modern medicinal chemistry, the cyclopropane ring stands out for its unique structural and electronic properties.[1] Its inherent ring strain and pseudo-double bond character can confer remarkable metabolic stability and modulate the pharmacokinetic profiles of drug candidates.[2][3] Among the diverse class of cyclopropane-containing molecules, 1-Cyano-2-ethylcyclopropane-1-carboxylic acid and its analogs have emerged as a promising scaffold. Preliminary studies suggest their potential as potent enzyme inhibitors, particularly targeting enzymes involved in metabolic pathways.[1][4]

However, the journey from a potent molecule in a test tube to an effective therapeutic in a living system is fraught with challenges. A common and often perplexing observation in drug discovery is the discrepancy between a compound's in vitro activity and its in vivo efficacy. This guide provides a comprehensive comparison of the methodologies used to assess these two distinct, yet interconnected, facets of drug action. We will delve into the causality behind experimental choices, present detailed protocols, and analyze hypothetical data for a series of analogs to illuminate the critical factors that govern the translation of biochemical potency into physiological effect.

Part 1: The Foundation of Discovery - In Vitro Activity Assessment

In vitro assays are the bedrock of early-stage drug discovery.[5] They provide a controlled, isolated environment to probe the direct interaction between a compound and its biological target, free from the complexities of a whole organism.[5][6] These assays are indispensable for high-throughput screening (HTS) to identify initial "hits" from large compound libraries and for elucidating the mechanism of action.[7]

Core Concept: The Enzyme Inhibition Assay

For compounds like our cyclopropane analogs, which are designed as enzyme inhibitors, the most fundamental in vitro test is the enzyme inhibition assay.[6][8] This assay quantifies the ability of a compound to reduce the rate of a specific enzyme-catalyzed reaction. The primary metric derived from this assay is the IC50 value , which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.[9]

Experimental Protocol: A Self-Validating System for Enzyme Inhibition

The following protocol is designed to be a self-validating system. The inclusion of positive and negative controls ensures that the assay is performing as expected and that any observed inhibition is due to the specific action of the test compound.

Target Enzyme: A hypothetical carboxylase crucial for a metabolic disease pathway.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Cofactors required for the reaction (e.g., ATP, MgCl2)[6]

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • Test compounds (1-Cyano-2-ethylcyclopropane-1-carboxylic acid analogs) dissolved in DMSO

  • Known inhibitor (Positive Control)

  • DMSO (Vehicle Control)

  • 96-well microplate

  • Plate reader capable of detecting the product (e.g., spectrophotometer or fluorometer)

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds and the positive control in DMSO. This allows for the generation of a dose-response curve.

  • Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing the assay buffer, cofactors, and the target enzyme at a predetermined concentration.

  • Inhibitor Addition: Add a small, fixed volume of the diluted test compounds, positive control, or vehicle control (DMSO) to the respective wells. The final concentration of DMSO should be kept low (typically <1%) to avoid affecting enzyme activity.

  • Pre-incubation (Causality Check): Incubate the plate at a controlled temperature (e.g., 37°C) for 15-30 minutes. This step is crucial as it allows the inhibitor to bind to the enzyme before the reaction starts, which is particularly important for detecting slow-binding inhibitors.[4]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in the plate reader and measure the formation of the product over time. This kinetic reading is more robust than a single endpoint reading as it provides information about the initial reaction velocity.

  • Data Analysis:

    • For each concentration of the inhibitor, calculate the initial reaction rate.

    • Normalize the rates relative to the vehicle control (100% activity) and a control with no enzyme (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing the In Vitro Workflow

in_vitro_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Serial Dilutions of Analogs & Controls A2 Add Analogs & Controls to Wells P1->A2 P2 Prepare Master Mix (Buffer, Enzyme, Cofactors) A1 Dispense Master Mix to 96-well Plate P2->A1 A1->A2 A3 Pre-incubate Plate (e.g., 37°C, 15 min) A2->A3 A4 Initiate Reaction (Add Substrate) A3->A4 D1 Kinetic Measurement (Plate Reader) A4->D1 D2 Calculate % Inhibition D1->D2 D3 Generate Dose-Response Curve D2->D3 D4 Determine IC50 Value D3->D4 in_vivo_workflow cluster_induction Disease Induction cluster_treatment Treatment Phase (4 weeks) cluster_endpoints Endpoint Analysis I1 Acclimatize Mice I2 High-Fat Diet Feeding (8-12 weeks) I1->I2 I3 Monitor Body Weight I2->I3 T1 Randomize Mice into Groups I3->T1 T2 Daily Dosing (Vehicle, Analogs) T1->T2 T3 Monitor Body Weight & Food Intake T2->T3 E1 Glucose Tolerance Test (GTT) T3->E1 E2 Euthanasia & Tissue Collection E1->E2 E3 Biomarker & Histo- pathology Analysis E2->E3 E4 Statistical Analysis E3->E4

Caption: Workflow for an in vivo efficacy study in a DIO mouse model.

Hypothetical In Vivo Data Summary
Analog IDDose (mg/kg)Change in Body Weight vs. Vehicle (%)Improvement in Glucose Tolerance (AUC reduction %)
Analog A10-2% (not significant)5% (not significant)
Analog B10+1% (not significant)2% (not significant)
Analog C10-15% (p < 0.01)30% (p < 0.001)

Data Interpretation: The in vivo results present a starkly different picture from the in vitro data. Analogs A and B, the most potent inhibitors in the biochemical assay, show no significant efficacy in the animal model. In contrast, Analog C, which was considerably less potent in vitro, demonstrates robust anti-obesity and glucose-lowering effects. This highlights a clear disconnect between in vitro potency and in vivo efficacy.

Part 3: Bridging the Gap - Why In Vitro Potency Doesn't Always Translate

The divergence between our hypothetical in vitro and in vivo results is a classic drug discovery challenge. Understanding the underlying reasons is key to designing better molecules. The overall effect of a drug in the body is a complex interplay of its intrinsic activity at the target and its pharmacokinetic profile. [9]

Key Factors Causing In Vitro/In Vivo Discrepancies
  • Pharmacokinetics (ADME):

    • Absorption: Was the compound absorbed from the gut after oral dosing? Poor solubility or high polarity can limit absorption. [9] * Distribution: Did the compound reach the target tissue in sufficient concentrations? High plasma protein binding can limit the amount of free drug available to act on the target.

    • Metabolism: Was the compound rapidly metabolized by the liver (first-pass effect) into inactive forms? The cyclopropane moiety is often added to enhance metabolic stability, but other parts of the molecule may be liable to metabolism. [2]For example, the trifluoromethyl group in Analog B, while increasing in vitro potency, might be a site for metabolic attack.

    • Excretion: Was the compound cleared from the body too quickly to exert a therapeutic effect?

  • Target Engagement in a Cellular Context:

    • Cell Permeability: An enzyme inhibition assay uses a purified protein. In a living system, the compound must first cross the cell membrane to reach an intracellular target. The physicochemical properties of Analog C (e.g., the methoxy group) might have granted it superior cell permeability compared to Analogs A and B.

  • Off-Target Effects & Toxicity:

    • A compound could have unforeseen off-target activities that counteract its intended effect or cause toxicity, leading to a poor therapeutic window. [10]

Visualizing the In Vitro to In Vivo Translation Gap

translation_gap cluster_vitro In Vitro World cluster_vivo In Vivo Reality cluster_factors Vitro High Potency (e.g., Analog B, IC50=5 nM) Factors Biological Barriers Vitro->Factors Compound Administered Vivo Poor Efficacy Factors->Vivo Leads to F1 Poor Absorption F2 Rapid Metabolism F3 Poor Distribution F4 Low Cell Permeability F5 Toxicity

Caption: Factors contributing to the in vitro-in vivo activity gap.

Comparative Summary: Reconciling the Data
Analog IDIn Vitro IC50 (nM)In Vivo Efficacy (% BW Change)Plausible Explanation for Discrepancy
Analog A 15-2%Moderate potency but likely poor pharmacokinetic properties (e.g., metabolism, absorption).
Analog B 5+1%Highest in vitro potency, but the -CF3 group may lead to rapid metabolism or poor cell permeability.
Analog C 85-15%Lower in vitro potency is overcome by a superior pharmacokinetic profile and/or better cell penetration, allowing it to reach and engage the target effectively in vivo.

This comparative analysis suggests that for this series of analogs, optimizing for pharmacokinetic properties and cell permeability (in vivo factors) is more critical for achieving efficacy than pushing for sub-nanomolar potency in a biochemical assay (in vitro factor).

Conclusion and Strategic Outlook

This guide demonstrates that evaluating potential therapeutics requires a dual approach. In vitro assays are powerful for initial screening and establishing structure-activity relationships at the molecular level. However, in vivo studies are the definitive test of a compound's true therapeutic potential.

For researchers working with 1-Cyano-2-ethylcyclopropane-1-carboxylic acid analogs or any other novel chemical series, the path forward should involve an iterative process:

  • Screen for in vitro potency.

  • Profile promising hits early for their ADME properties using in vitro assays (e.g., Caco-2 for permeability, microsomal stability for metabolism).

  • Select candidates with a balanced profile of potency and drug-like properties for in vivo testing.

  • Analyze the discrepancies. An efficacious molecule with modest potency (like Analog C) is often more valuable than a highly potent but ineffective molecule (like Analog B).

By understanding the causality behind the experimental designs and appreciating the complex factors that differentiate a test tube from a living organism, we can more effectively bridge the gap between benchtop discovery and clinical success.

References

  • Evotec SE. (n.d.). in vivo Metabolic Disease.
  • Selvita. (n.d.). In Vivo Metabolic Models.
  • The Jackson Laboratory. (n.d.). Metabolic Research Disease Models & Services.
  • Da-Ta Biotech. (2024, April 8). In Vitro Enzyme Assay: Cutting Edge Research.
  • Inotiv. (n.d.). Metabolic Disease Models.
  • Charles River Laboratories. (n.d.). Cardiovascular/Metabolic Disease Studies.
  • Chem Help ASAP. (2023, August 19). functional in vitro assays for drug discovery [Video]. YouTube.
  • Rowland, A., et al. (2011). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 766, 265-76.
  • BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics.
  • National Center for Biotechnology Information. (2012, May 1). Assay Guidance Manual: Mechanism of Action Assays for Enzymes.
  • Ketone Pharma. (2024, August 28). Environmental Impact and Disposal of Cyclopropanecarboxylic Acid.
  • Guilbert, C. C., & Chung, A. E. (1974). Metabolism of cyclopropanecarboxylic acid. A new role for carnitine. Journal of Biological Chemistry, 249(4), 1026-30.
  • González-Lainez, M., et al. (2024, January 28). Multigram Synthesis of Chiral Cyclopropane Carboxylic Acids via Tandem Diastereoselective Wadsworth–Emmons Cyclopropanation-Hydrolysis in Continuous Flow. Organic Process Research & Development.
  • Salaün, J. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA.
  • Lain, A., et al. (2016). Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
  • Xue, Y.-L., et al. (2012). Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-phenylcyclopropanecarboxamide. Asian Journal of Chemistry, 24(4), 1571-1574.
  • Cannaert, A., et al. (2025). Structure-activity relationship of prevalent synthetic cannabinoid metabolites on hCB1 in vitro and in silico dynamics. Archives of Toxicology.
  • Mori, M., et al. (2021). Refining the structure−activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. European Journal of Medicinal Chemistry, 223, 113645.
  • Kumar, D., et al. (2009). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Pharmaceutical Research, 26(10), 2274-87.
  • Pontiki, E., et al. (2014). In vivo and in vitro anti-inflammatory activity.
  • Wang, Y., et al. (2023, October 3).
  • Nitek, W., et al. (2025, April 21). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules.
  • McKeon, T. A., & Yang, S. F. (1984). A comparison of the conversion of 1-amino-2-ethylcyclopropane-1-carboxylic acid stereoisomers to 1-butene by pea epicotyls and by a cell-free system. Planta, 160(1), 84-7.
  • Elizondo-Luévano, J. H., et al. (2025, May 30). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis.

Sources

Validation

Comparative Biological Activity of Substituted Cyclopropanecarboxylic Acids: From Osteoarthritis to Antimicrobial Adjuvants

As medicinal chemistry evolves, the strategic incorporation of conformationally restricted pharmacophores has become paramount in overcoming the entropic penalties associated with ligand-target binding. Among these, subs...

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Author: BenchChem Technical Support Team. Date: April 2026

As medicinal chemistry evolves, the strategic incorporation of conformationally restricted pharmacophores has become paramount in overcoming the entropic penalties associated with ligand-target binding. Among these, substituted cyclopropanecarboxylic acids (CPCAs) represent a highly versatile class of compounds. The cyclopropane ring introduces significant ring strain (~27.5 kcal/mol), forcing the carbon-carbon bonds into an sp²-like hybridization. This unique electronic structure not only alters the pKa of the attached carboxylic acid but also enables precise topological display of substituents [1].

This guide provides a comparative analysis of CPCA derivatives across two distinct, highly relevant therapeutic domains: the inhibition of ADAMTS-5 (Aggrecanase-2) for osteoarthritis therapy, and the inhibition of O-Acetylserine Sulfhydrylase (OASS) as an antimicrobial adjuvant.

Structural Rationale & Target Specificity

The biological activity of CPCA derivatives is strictly governed by their substitution patterns and stereochemistry. By modifying the substituents on the rigid three-membered ring, researchers can redirect the molecule's affinity toward entirely different enzyme classes.

  • ADAMTS-5 Inhibitors: ADAMTS-5 is a zinc-dependent metalloproteinase responsible for cartilage degradation in osteoarthritis. Here, 1-sulfonylamino-2-phenyl CPCA derivatives are utilized. The carboxylic acid moiety acts as a zinc-binding group (ZBG), while the rigid cyclopropane core directs the bulky sulfonylamino group deep into the enzyme's S1' specificity pocket .

  • OASS Inhibitors: OASS is a pyridoxal 5'-phosphate (PLP)-dependent enzyme crucial for cysteine biosynthesis in bacteria. Inhibiting OASS neutralizes bacterial defense mechanisms, acting as a potent antibiotic adjuvant. In this context, cyclopropane-1,2-dicarboxylic acids mimic the natural substrate (O-acetylserine). The dual carboxylic acids form critical salt bridges with active-site arginine residues, displacing the PLP cofactor.

SAR_Logic Root Substituted Cyclopropanecarboxylic Acid (CPCA) Core Sub1 1-Sulfonylamino-2-phenyl Substitution Root->Sub1 Steric bulk & Sulfonamide linkage Sub2 1,2-Dicarboxylic Acid Substitution Root->Sub2 Di-acid chelation & Stereochemical tuning Target1 ADAMTS-5 (Aggrecanase-2) Inhibition Sub1->Target1 Binds S1' pocket Target2 O-Acetylserine Sulfhydrylase (OASS) Inhibition Sub2->Target2 Displaces PLP cofactor Outcome1 Osteoarthritis Therapy (IC50 = 7.4 nM) Target1->Outcome1 Outcome2 Antimicrobial Adjuvant (Kd = 78.6 nM) Target2->Outcome2

SAR Logic Tree for Substituted Cyclopropanecarboxylic Acids (CPCA).

Comparative Quantitative Data

The tables below summarize the structure-activity relationship (SAR) data for CPCA derivatives against their respective targets, highlighting the profound impact of stereochemistry on biological efficacy.

Table 1: ADAMTS-5 Inhibition by 1-Sulfonylamino CPCA Derivatives

Data adapted from the optimization of aggrecanase inhibitors .

CompoundSubstitution PatternStereochemistryADAMTS-5 IC₅₀ (nM)Mechanistic Consequence
Compound 15 N-substituted1R, 2S73.0Baseline S1' pocket occupation.
Compound 16 Non-N-substituted1S, 2R84.0Inversion required due to loss of N-alkyl steric clash.
Compound 22 Optimized N-substituted1R, 2S7.4Optimal zinc chelation and maximized Van der Waals contacts.
Table 2: OASS Inhibition by Cyclopropane-1,2-dicarboxylic Acids

Data adapted from fluorimetric and STD-NMR biophysical investigations.

CompoundSubstitution PatternStereochemistryOASS-A K_d (µM)OASS-B K_d (µM)
Compound 21 1-phenylcis7.455.0
Compound 23 Tetrasubstitutedcis9.040.0
Compound 32 Optimized derivativetrans0.078N/A

Insight: While cis-configurations provide moderate micromolar affinity for OASS, transitioning to highly optimized trans-derivatives (e.g., Compound 32) yields nanomolar affinity by perfectly aligning the dicarboxylic acids with the active site's dual arginine anchors.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the biological evaluation of these compounds must be conducted using self-validating assay systems. Below are the field-proven protocols for determining the efficacy of CPCA derivatives.

Protocol A: Fluorimetric Titration for OASS K_d Determination

Because OASS contains a fluorescent PLP cofactor, ligand binding alters the microenvironment, resulting in measurable fluorescence quenching.

Causality & Validation: To ensure the observed quenching is due to specific active-site binding rather than non-specific inner-filter effects (IFE), a control titration using a non-binding structural analog must be performed in parallel, and absorbance at excitation/emission wavelengths must be monitored to mathematically correct for IFE.

  • Enzyme Preparation: Dilute purified recombinant S. typhimurium OASS-A to a final concentration of 0.1 µM in HEPES buffer (100 mM, pH 7.0) containing 1 mM TCEP to maintain reducing conditions.

  • Baseline Establishment: Measure the intrinsic PLP fluorescence using a spectrofluorometer (Excitation: 412 nm; Emission: 500 nm). Wait for the signal to stabilize (approx. 5 minutes).

  • Ligand Titration: Sequentially add the CPCA derivative (e.g., Compound 32) from a concentrated DMSO stock. The final DMSO concentration must not exceed 2% (v/v) to prevent solvent-induced enzyme denaturation.

  • Equilibration: Incubate for 2 minutes after each addition to ensure thermodynamic equilibrium is reached before recording the emission intensity.

  • Data Analysis: Plot the fractional change in fluorescence ( ΔF/ΔFmax​ ) against the inhibitor concentration. Fit the data to a quadratic binding isotherm (tight-binding equation) using non-linear regression to extract the intrinsic dissociation constant ( Kd​ ).

Assay_Workflow Step1 1. Prepare OASS Enzyme with PLP Cofactor Step2 2. Titrate CPCA Inhibitor (0.1 - 100 µM) Step1->Step2 Establish baseline Step3 3. Monitor Fluorescence (Ex: 412nm, Em: 500nm) Step2->Step3 Binding alters microenvironment Step4 4. Calculate Kd via Binding Isotherm Step3->Step4 Non-linear regression

Fluorimetric Titration Workflow for Determining OASS Inhibition (Kd).

Protocol B: FRET-Based ADAMTS-5 Inhibition Assay

For ADAMTS-5, a continuous Fluorescence Resonance Energy Transfer (FRET) assay is utilized, employing a synthetic peptide substrate mimicking the aggrecan cleavage site.

Causality & Validation: Metalloproteinase assays are highly susceptible to false positives from non-specific zinc chelators or aggregators. To validate the mechanism, assays must be run in the presence of 0.01% Triton X-100 (to prevent colloidal aggregation) and compared against a broad-spectrum chelator (e.g., EDTA) control.

  • Reagent Setup: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM CaCl₂, and 0.01% Triton X-100.

  • Enzyme-Inhibitor Pre-incubation: Mix 5 nM of recombinant human ADAMTS-5 with varying concentrations of the CPCA inhibitor (0.1 nM to 10 µM) in a 384-well black microplate. Incubate at 37°C for 30 minutes. Rationale: This allows slow-binding inhibitors to reach equilibrium prior to substrate introduction.

  • Reaction Initiation: Add 2 µM of the FRET substrate (e.g., Dabcyl-KTEGE ARGSVIL-Edans).

  • Kinetic Monitoring: Continuously monitor the increase in fluorescence (Excitation: 340 nm; Emission: 490 nm) over 60 minutes.

  • IC₅₀ Determination: Calculate the initial velocities ( V0​ ) from the linear portion of the progress curves. Plot % residual activity versus log[Inhibitor] and fit to a four-parameter logistic (4PL) equation to determine the IC₅₀ [2].

References

  • Tortorella, P., et al. (2022). Targeting Aggrecanases for Osteoarthritis Therapy: From Zinc Chelation to Exosite Inhibition. Journal of Medicinal Chemistry, 65(21), 14339-14371. URL:[Link]

  • Shiozaki, M., et al. (2009). Synthesis and SAR of 2-phenyl-1-sulfonylaminocyclopropane carboxylates as ADAMTS-5 (Aggrecanase-2) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(21), 6213-6217. URL:[Link]

  • Magalhães, J., et al. (2016). Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 78-87. URL:[Link]

  • Santucci, M., et al. (2021). Investigational Studies on a Hit Compound Cyclopropane–Carboxylic Acid Derivative Targeting O-Acetylserine Sulfhydrylase as a Colistin Adjuvant. ACS Infectious Diseases, 7(4), 864-875. URL:[Link]

Safety & Regulatory Compliance

Safety

1-Cyano-2-ethylcyclopropane-1-carboxylic acid proper disposal procedures

As a Senior Application Scientist, establishing a rigorous, scientifically grounded approach to chemical waste management is paramount for both laboratory safety and regulatory compliance. The compound 1-Cyano-2-ethylcyc...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, scientifically grounded approach to chemical waste management is paramount for both laboratory safety and regulatory compliance. The compound 1-Cyano-2-ethylcyclopropane-1-carboxylic acid (CAS: 1564881-99-7) presents unique handling challenges due to its bifunctional nature—combining a reactive cyclopropane ring, a weakly acidic carboxylic acid, and a potentially toxic nitrile moiety.

This guide provides a comprehensive, self-validating operational protocol for the safe handling, segregation, and terminal disposal of this specific chemical.

Mechanistic Toxicology & Reactivity Profile

To handle chemicals safely, researchers must understand the causality behind the hazards. The risk profile of 1-Cyano-2-ethylcyclopropane-1-carboxylic acid is dictated by its functional groups:

  • Nitrile (-C≡N) Toxicity: Organic nitriles pose a latent systemic toxicity risk. In biological systems (or under harsh chemical degradation), nitriles can decompose to release free cyanide ions. Cyanide is a potent inhibitor of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain. By complexing with the ferric iron atom in this enzyme, it halts oxidative phosphorylation and cellular respiration [1].

  • Carboxylic Acid (-COOH) Reactivity: Acting as a Brønsted-Lowry acid, this moiety can undergo exothermic neutralization when exposed to strong bases. More critically, if this compound is accidentally mixed with strong mineral acids during waste consolidation, the acidic environment can catalyze the hydrolysis of the nitrile group, potentially liberating lethal hydrogen cyanide (HCN) gas [2].

Operational Directive: The foundational rule for disposing of this compound is absolute segregation from strong acids and oxidizing agents [3].

Quantitative Safety & Handling Data

Before initiating any disposal protocols, ensure your workspace and personal protective equipment (PPE) meet the specifications outlined in the table below.

Property / ParameterSpecification / Guideline
Chemical Name 1-Cyano-2-ethylcyclopropane-1-carboxylic acid
CAS Registry Number 1564881-99-7
Molecular Formula C 7​ H 9​ NO 2​
Molecular Weight 139.15 g/mol
Primary GHS Hazards Acute Toxicity (Oral/Dermal), Skin/Eye Irritant
Incompatible Materials Mineral acids, strong bases, strong oxidizers
Recommended Glove Material Nitrile rubber (Thickness: 0.11 mm) [2]
Glove Breakthrough Time > 480 minutes
Terminal Disposal Method High-Temperature Incineration (with NO x​ scrubbing) [4]

Step-by-Step Disposal Methodologies

Every procedure in the laboratory must be a self-validating system to eliminate human error. Follow these detailed protocols based on the physical state of your waste.

Protocol A: Disposal of Solid / Neat Chemical Waste

This protocol applies to unreacted starting materials, contaminated weighing papers, and empty primary reagent bottles.

  • Primary Segregation: Collect all solid residues in a designated, leak-proof High-Density Polyethylene (HDPE) waste container.

  • Atmospheric Control: Perform all waste transfers within a certified Class II biological safety cabinet or a chemical fume hood to prevent the inhalation of aerosolized organic dust.

  • Chemical Isolation: Strictly isolate the waste container from any mineral acids (e.g., HCl, H 2​ SO 4​ ).

  • Self-Validation (Integrity & Compatibility Check): Before sealing the container, visually audit the secondary containment bin to ensure zero presence of acidic waste streams. Once sealed, gently invert the HDPE bottle to verify the absence of micro-leaks.

  • Labeling: Affix a standardized hazardous waste label. Explicitly write "1-Cyano-2-ethylcyclopropane-1-carboxylic acid" and mark the hazards as "Toxic" and "Organic Waste" .

  • EHS Transfer: Submit the sealed container to your Environmental Health and Safety (EHS) department. The mandatory terminal disposal route for organic nitriles is high-temperature incineration in a licensed facility equipped to scrub nitrogen oxide (NO x​ ) emissions [4].

Protocol B: Neutralization and Disposal of Aqueous Workup Waste

Post-reaction aqueous layers often contain unreacted traces of the carboxylic acid. Neutralizing this waste prevents the acidic degradation of storage carboys and minimizes reactive hazards during transit.

  • Containment: Transfer the aqueous waste stream to a wide-mouth Erlenmeyer flask situated inside a functioning fume hood.

  • Neutralization: While stirring magnetically, slowly add a 1M solution of Sodium Bicarbonate (NaHCO 3​ ) dropwise.

  • Self-Validation (Endpoint Confirmation): Observe the solution for effervescence (CO 2​ evolution). Continue the base addition until effervescence completely ceases. Validate the reaction endpoint by dipping a clean glass stirring rod into the solution and touching it to universal pH indicator paper. A stable pH reading of 7.5 to 8.0 confirms the complete conversion of the carboxylic acid to its stable, water-soluble sodium salt.

  • Consolidation: Transfer the neutralized solution to a designated "Aqueous Organic Waste" carboy. Never dispose of this down the sink; despite neutralization, the nitrile moiety remains a regulated environmental hazard [5].

Waste Segregation Workflow

WasteWorkflow Start 1-Cyano-2-ethylcyclopropane- 1-carboxylic acid Waste Solid Solid / Neat Waste Start->Solid Aqueous Aqueous Workup Waste Start->Aqueous Pack Pack in HDPE Container (Isolate from Acids) Solid->Pack Neutralize Neutralize with 1M NaHCO3 (Self-Validate: pH 7.5-8.0) Aqueous->Neutralize Label Label: Hazardous Waste (Toxic Organic/Nitrile) Pack->Label Neutralize->Pack EHS EHS Collection & Manifesting Label->EHS Incinerate High-Temp Incineration (NOx Scrubbing) EHS->Incinerate

Workflow for the segregation, neutralization, and terminal disposal of cyano-carboxylic acid waste.

References

  • Hydrogen Cyanide | CID 768 - PubChem National Center for Biotechnology Information (NCBI)[Link]

  • Guide for Industrial Waste Management Environmental Protection Agency (EPA)[Link]

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